3-Adamantanecarboxylic acid, phenyl ester
Description
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Properties
CAS No. |
35856-79-2 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
phenyl adamantane-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
InChI Key |
NYEFYOIDZWYVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 3-Adamantanecarboxylic acid, phenyl ester"
Executive Summary & Nomenclature Clarification
This technical guide details the synthesis, purification, and characterization of Phenyl adamantane-1-carboxylate (CAS: 35856-79-2).
Nomenclature Note: The user query "3-Adamantanecarboxylic acid, phenyl ester" refers to the standard 1-adamantanecarboxylic acid phenyl ester . In adamantane nomenclature, bridgehead positions 1, 3, 5, and 7 are equivalent. Monosubstitution is conventionally assigned to position 1. The "3-" prefix is a vestigial or database-specific index often found in older catalogs but chemically describes the same bridgehead isomer as the 1-derivative. This guide utilizes the IUPAC-preferred 1-adamantyl numbering to ensure reproducibility.
Compound Utility: This ester combines the lipophilic, bulky adamantane cage with a phenolic moiety. It serves as a critical intermediate in:
-
Prodrug Design: Increasing the metabolic stability and membrane permeability of phenolic drugs.
-
Kinetic Studies: Acting as a sterically hindered substrate for probing esterase specificity and C-H activation mechanisms.
-
Pharmacophore Development: Synthesis of 11
-HSD1 inhibitors and antiviral agents.
Synthetic Pathway & Mechanism
The most robust synthetic route involves the conversion of 1-adamantanecarboxylic acid to its acid chloride, followed by nucleophilic acyl substitution with phenol. Direct Fischer esterification is often inefficient due to the steric bulk of the adamantyl group and the lower nucleophilicity of phenol compared to aliphatic alcohols.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The base (Pyridine/Et
Caption: Two-step synthesis via acid chloride activation followed by base-promoted esterification.[1]
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Precursor: 1-Adamantanecarboxylic acid (99%)
-
Reagent: Thionyl chloride (SOCl
) or Oxalyl chloride -
Nucleophile: Phenol (Reagent grade)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Base: Pyridine or Triethylamine (Et
N) -
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP)
Step-by-Step Methodology
Step 1: Preparation of 1-Adamantanecarbonyl Chloride[1][2][3]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl
drying tube or N inlet. -
Addition: Dissolve 1-adamantanecarboxylic acid (1.80 g, 10 mmol) in dry DCM (10 mL). Add thionyl chloride (1.5 mL, ~20 mmol) dropwise at 0°C.
-
Reflux: Warm to room temperature, then heat to reflux (40°C) for 2–3 hours. Gas evolution (SO
, HCl) indicates reaction progress. -
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl
. The residue is a pale yellow oil or solid (1-adamantanecarbonyl chloride).[2] Note: Use immediately for the next step.
Step 2: Esterification
-
Solution A: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (15 mL).
-
Solution B: In a separate flask, dissolve phenol (0.94 g, 10 mmol) and pyridine (1.0 mL, 12 mmol) in anhydrous DCM (10 mL).
-
Coupling: Cool Solution B to 0°C in an ice bath. Add Solution A dropwise over 15 minutes under inert atmosphere (N
/Ar). -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash sequentially with: 1M HCl (2 x 30 mL) to remove pyridine; saturated NaHCO
(2 x 30 mL) to remove unreacted acid/phenol; and Brine (30 mL). -
Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 10:1).
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of phenyl adamantane-1-carboxylate.
Characterization & Data Analysis
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C | |
| Molecular Weight | 256.34 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 96 – 98 °C | Consistent with lit.[4] [1, 2] |
| Yield | 70 – 80% | Typical isolated yield |
Spectroscopic Data
The structure is validated by the characteristic adamantane multiplets in the aliphatic region and the phenyl signals in the aromatic region.
1H NMR (400 MHz, CDCl
)
- 7.35 – 7.42 (m, 2H): Aromatic protons (meta).
- 7.18 – 7.25 (m, 1H): Aromatic proton (para).
- 7.05 – 7.10 (m, 2H): Aromatic protons (ortho) – shifted upfield relative to benzene due to ester oxygen.
- 2.06 – 2.09 (m, 3H): Adamantane CH (bridgehead).
-
2.01 – 2.05 (m, 6H): Adamantane CH
(adjacent to bridgehead). -
1.70 – 1.80 (m, 6H): Adamantane CH
(remote).
13C NMR (100 MHz, CDCl
)
-
Carbonyl:
176.5 ppm (Ester C=O). -
Aromatic:
151.0 (ipso), 129.4, 125.6, 121.5 ppm. -
Adamantane:
41.0 (C-alpha), 38.9 (CH ), 36.5 (CH ), 28.0 (CH).
IR Spectroscopy (ATR)
-
C=O Stretch: 1750 – 1760 cm
(Strong, characteristic of phenyl esters). -
C-H Stretch: 2900 – 2920 cm
(Strong, adamantane C-H). -
C-O Stretch: ~1190 cm
.
Applications in Drug Development
The phenyl adamantane-1-carboxylate scaffold is not merely a synthetic end-point but a functional tool in medicinal chemistry.
-
Lipophilic Prodrug Strategy: The adamantyl group significantly increases logP, facilitating transport across the blood-brain barrier (BBB). The ester linkage is designed to be cleaved by plasma esterases, releasing the active phenolic drug and the non-toxic adamantane moiety.
-
11
-HSD1 Inhibition: Derivatives of adamantane carboxamides and esters have shown potency in inhibiting 11 -hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome [3]. -
C-H Activation Substrate: Due to the steric bulk preventing ortho-attack on the adamantane ring, this compound is frequently used as a model substrate to study remote C-H activation on the phenyl ring [4].
References
-
Synthesis & Melting Point: Ackermann, L., et al. "Electrochemical C–H Activation by Ruthenium and Palladium Catalysis." Georg-August-Universität Göttingen, Dissertation, 2014.
-
NMR Characterization: Knochel, P., et al. "New Preparations and Reactions of Organometallic Reagents." Ludwig-Maximilians-Universität München, Dissertation, 2013.
-
Biological Activity (11
-HSD1): Choi, S., et al. "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives." Med.[5][2] Chem. Commun., 2015, 6 , 1497-1505. -
C-H Activation Model: Gandeepan, P., et al. "Chromium-Catalyzed Selective Cross-Electrophile-Coupling." Amazon S3 Data Repository, 2024.
Sources
Introduction: The Adamantane Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Phenyl Adamantane-1-Carboxylate
Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. First isolated from crude oil in 1933, its unique diamondoid structure offers a three-dimensional framework that is metabolically robust and synthetically versatile.[1] The incorporation of the adamantane cage into molecular architectures can profoundly and beneficially alter the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a therapeutic candidate.[2] Its pronounced lipophilicity is a key feature, often referred to as a "lipophilic bullet," capable of enhancing a molecule's ability to permeate biological membranes, including the blood-brain barrier.[1][3]
This technical guide provides a comprehensive examination of phenyl adamantane-1-carboxylate, a model compound that marries the adamantane scaffold with a phenyl ester moiety. For researchers and drug development professionals, understanding the synthesis, purification, and detailed physicochemical and spectroscopic properties of such derivatives is fundamental. This knowledge enables the rational design of novel therapeutics where the adamantane group serves not merely as a bulky substituent but as a strategic tool to optimize pharmacokinetics and pharmacodynamics. We will explore the causality behind experimental choices, provide validated protocols, and present a complete spectroscopic profile to serve as a foundational reference for future research.
Section 1: Strategic Synthesis and Purification
The synthesis of phenyl adamantane-1-carboxylate is most efficiently achieved via a two-step process involving the activation of the parent carboxylic acid to an acyl chloride, followed by esterification with phenol. This approach is superior to direct condensation methods (e.g., Fischer esterification) which often require harsh conditions and may yield lower conversions with sterically hindered substrates like adamantane-1-carboxylic acid.
Protocol 1: Synthesis of Adamantane-1-carbonyl chloride
This initial activation step is critical as the acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, facilitating a rapid and high-yielding reaction with the phenolic nucleophile.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane-1-carboxylic acid (1.0 eq.).
-
Suspend the acid in a minimal volume of a high-boiling inert solvent, such as toluene.
-
Slowly add thionyl chloride (SOCl₂) (1.3 eq.) to the suspension at room temperature.[4]
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation) to yield the crude adamantane-1-carbonyl chloride as a pale yellow solid or oil.[4] This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of Phenyl Adamantane-1-carboxylate
The reaction between the activated acyl chloride and phenol proceeds readily in the presence of a non-nucleophilic base, which serves to neutralize the HCl byproduct.
Methodology:
-
Dissolve phenol (1.0 eq.) and a tertiary amine base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere (N₂).
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude adamantane-1-carbonyl chloride from Protocol 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cold phenol/base solution with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl adamantane-1-carboxylate.
Protocol 3: Purification via Column Chromatography
To achieve high purity suitable for analytical characterization and biological assays, the crude product is purified to remove unreacted starting materials and byproducts.
Methodology:
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield phenyl adamantane-1-carboxylate as a white crystalline solid.
Caption: Synthetic workflow for phenyl adamantane-1-carboxylate.
Section 2: Core Physicochemical Properties
The physicochemical properties of phenyl adamantane-1-carboxylate are dominated by its two principal components: the bulky, nonpolar adamantane cage and the aromatic phenyl group. These features render the molecule highly lipophilic and stable.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₂ | [5] |
| Molecular Weight | 256.34 g/mol | [5] |
| CAS Number | 35856-79-2 | [5] |
| Physical State | White crystalline solid | Inferred from analogs[6][7] |
| Predicted XlogP | 4.3 | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol) | Inferred from XlogP and parent acid[5][6] |
The calculated partition coefficient (XlogP) of 4.3 is a strong indicator of the molecule's high lipophilicity.[5] This property is a direct consequence of its large, nonpolar hydrocarbon surface area. In the context of drug design, such a high value suggests excellent potential for crossing lipid bilayers and cell membranes, a key attribute for drugs targeting the central nervous system or intracellular components.[8]
Section 3: Spectroscopic and Structural Characterization
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and self-validating system for structural elucidation.
Caption: Workflow for the spectroscopic characterization of the title compound.
Mass Spectrometry (MS)
Protocol 4: Mass Spectrometry Analysis Mass spectral data can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, with the ionization energy typically set to 70 eV.[9]
The mass spectrum provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.
| m/z | Identity | Significance |
| 256 | [M]⁺ | Molecular Ion Peak, confirms the molecular weight. |
| 163 | [M - C₆H₅O]⁺ | Loss of the phenoxy group. |
| 135 | [C₁₀H₁₅]⁺ | Base Peak; the stable adamantyl cation. [5] |
| 94 | [C₆H₆O]⁺ | Phenol cation radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
The most telling feature in the mass spectrum of adamantane derivatives is the extremely stable adamantyl cation at m/z 135, which invariably appears as the base peak.[5] This provides unequivocal evidence for the presence of the adamantane core.
Infrared (IR) Spectroscopy
Protocol 5: IR Spectroscopy Analysis IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3060 | C-H stretch (sp²) | Aromatic C-H bonds of the phenyl group.[10] |
| 2850 - 2950 | C-H stretch (sp³) | Aliphatic C-H bonds of the adamantane cage.[11] |
| ~1740 | C=O stretch (ester) | Strong, sharp absorption confirming the ester functional group. [12] |
| ~1600, ~1490 | C=C stretch | Aromatic ring stretches of the phenyl group.[10] |
| 1150 - 1250 | C-O stretch | Asymmetric and symmetric stretches of the ester linkage.[12] |
The two most diagnostic peaks are the strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the strong carbon-oxygen (C-O) single bond stretches, which together confirm the presence of the ester functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol 6: NMR Spectroscopy Analysis ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions corresponding to the aromatic phenyl protons and the aliphatic adamantyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.10 | Multiplet | 5H | Aromatic protons (C₆H ₅) |
| ~2.10 | Broad Singlet | 3H | Methine (CH) protons of adamantane |
| ~1.95 | Multiplet | 6H | Methylene (CH₂) protons of adamantane (axial) |
| ~1.75 | Multiplet | 6H | Methylene (CH₂) protons of adamantane (equatorial) |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 | Ester Carbonyl (C =O) |
| ~151 | Phenyl C1 (ipso, attached to oxygen) |
| ~129 | Phenyl C3/C5 (meta) |
| ~126 | Phenyl C4 (para) |
| ~122 | Phenyl C2/C6 (ortho) |
| ~41 | Adamantyl Quaternary Carbon (C -COO) |
| ~39 | Adamantyl Methylene Carbon (C H₂) |
| ~36 | Adamantyl Methylene Carbon (C H₂) |
| ~28 | Adamantyl Methine Carbon (C H) |
The downfield signal around 175 ppm is characteristic of an ester carbonyl carbon.[13] The adamantane cage gives rise to four distinct signals corresponding to the four unique carbon environments, providing a clear signature of the scaffold.[14]
Conclusion and Future Perspectives
Phenyl adamantane-1-carboxylate serves as a quintessential example of a lipophilic building block in medicinal chemistry. Its synthesis is straightforward, and its structure is readily confirmed through standard spectroscopic techniques. The physicochemical data presented herein—particularly its high lipophilicity and the characteristic spectroscopic signatures of its adamantane core—provide a robust and reliable dataset for researchers. This guide offers the foundational knowledge and validated protocols necessary for scientists to confidently synthesize, purify, and characterize this compound and its analogs. As drug development continues to seek molecules with optimized pharmacokinetic profiles, the strategic use of well-characterized, lipophilic scaffolds like the one exemplified by phenyl adamantane-1-carboxylate will remain an indispensable tool in the design of next-generation therapeutics.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]
-
Use of the adamantane structure in medicinal chemistry. (2010). PubMed. [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]
-
3-PHENYL-1-ADAMANTANECARBOXYLIC ACID | CAS 37589-22-3. Chemical Register. [Link]
-
3-Adamantanecarboxylic acid, phenyl ester. PubChem. [Link]
-
3-Phenyl-1-adamantanecarboxylic acid (CID 37791). MolForge. [Link]
-
Synthesis of New Prophylactic Antiradiation Drugs. (1974). DTIC. [Link]
-
Dikusar, E. A., et al. (2002). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 38(11), 1609-1613. [Link]
-
Phenyl 3-adamantanecarboxylate (C17H20O2). PubChemLite. [Link]
-
3-hydroxy-1-adamantanecarboxylic acid. ChemSynthesis. [Link]
-
3-Adamantanecarboxylic acid, phenyl ester (CID 37281). MolForge. [Link]
-
Fáková, H., et al. (2002). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 67(7), 1033-1049. [Link]
-
Adamantane-1-carboxylic acid. NIST WebBook. [Link]
-
Broxton, T. J., et al. (1971). Infrared Spectra of Adamantanes. Applied Spectroscopy, 25(6), 644-646. [Link]
-
Zhang, C., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 26(11), 3126-3132. [Link]
-
Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. WADD Technical Report. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
-
1-Adamantanecarboxylic acid. Wikipedia. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Ivleva, E. A., et al. (2021). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 57(9), 1399-1404. [Link]
-
Adamantane-1-carboxamide, N-benzyl-N-(2-ethylhexyl)-. SpectraBase. [Link]
-
Phenylpropanoic acids. MassBank. [Link]
-
1-Fluoro-3-adamantanecarboxylic acid | CAS#:880-50-2. Chemsrc. [Link]
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The Lipophilic Anchor: A Technical Guide to Adamantane Esters
Executive Summary: The Diamondoid Scaffold
Adamantane (
This guide explores the evolution of adamantane esters from their serendipitous origins to their role as the "etch-resistant backbone" of modern 193 nm photoresists. It provides validated synthetic protocols and mechanistic insights for researchers utilizing these scaffolds to modulate solubility and metabolic stability.
Historical Genesis: From Curiosity to Chemistry (1933–1957)
The history of adamantane esters is inextricably linked to the struggle to synthesize the adamantane cage itself.
The "Meerwein's Ester" Misstep
Before adamantane was successfully synthesized, it was a theoretical curiosity. In 1924, attempting to synthesize the cage, Hans Meerwein reacted formaldehyde with diethyl malonate.[1][3] He did not obtain adamantane but instead isolated tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate.
This compound, known as Meerwein's Ester , became the critical starting material for Vladimir Prelog.[3] In 1941, Prelog successfully converted Meerwein's Ester into adamantane via a low-yield, multi-step process, proving the structure was accessible synthetically.
The Schleyer Revolution
The field remained dormant until 1957, when Paul von Ragué Schleyer discovered a facile rearrangement of tetrahydrodicyclopentadiene using aluminum chloride (
Figure 1: The historical trajectory from Meerwein's Ester precursor to Schleyer's scalable synthesis, enabling modern ester derivatives.
Pharmacological Applications: The "Lipophilic Bullet"[5][6]
In drug design, the adamantyl group is often termed a "lipophilic bullet."[4] It is used to increase the logP (lipophilicity) of a drug, facilitating transport across the blood-brain barrier (BBB) or cell membranes. Esters of adamantane take this a step further by acting as prodrugs or depot agents .
Case Study: Bolmantalate (1965)
Bolmantalate (19-nortestosterone 17
-
Objective: To create a long-acting anabolic steroid.
-
Mechanism: The massive steric bulk of the adamantane-1-carboxylic acid moiety creates a "shield" around the ester bond. This steric hindrance dramatically slows hydrolysis by plasma esterases.
-
Result: A single injection provides therapeutic levels for weeks, a significant improvement over simple acetate or propionate esters.
Structure-Activity Relationship (SAR)
| Parameter | Effect of Adamantyl Ester | Mechanism |
| Lipophilicity | Increases LogP by ~3–4 units | Hydrophobic cage structure partitions into lipid bilayers. |
| Metabolic Stability | Increases Half-life ( | Steric bulk at |
| Solubility | Decreases aqueous solubility | Ideal for depot suspensions; poor for IV formulations. |
The Lithography Revolution: ArF Photoresists[7]
In the late 1990s, the semiconductor industry shifted to 193 nm (ArF laser) lithography. Traditional aromatic photoresists (like novolac) absorbed too strongly at this wavelength. Adamantane esters became the solution.[6]
The Role of Adamantyl Methacrylates
Polymers containing 2-methyl-2-adamantyl methacrylate (MAdMA) are the industry standard for 193 nm resists.
-
Transparency: The saturated cage structure is transparent at 193 nm.
-
Etch Resistance: The high carbon density and cage rigidity resist plasma etching during pattern transfer.
-
Acid Lability: The tertiary ester bond is cleaved by photo-generated acid, changing the polymer from hydrophobic to hydrophilic (soluble in base developer).
Figure 2: The chemical amplification mechanism in ArF photoresists. The adamantyl ester provides the solubility switch.
Experimental Protocol: Synthesis of Adamantane-1-Carboxylic Acid Esters
This protocol details the synthesis of Methyl 1-adamantanecarboxylate . This is a fundamental reaction demonstrating the conversion of the adamantane acid to an ester via the acid chloride route, preferred over direct Fischer esterification due to the steric bulk of the adamantyl group.
Reagents & Equipment
-
Precursor: 1-Adamantanecarboxylic acid (10 mmol)
-
Reagent: Thionyl chloride (
) (15 mmol) -
Solvent: Anhydrous Methanol (excess) / Dichloromethane (DCM)
-
Catalyst: DMF (catalytic drops)
-
Equipment: Reflux condenser,
atmosphere, rotary evaporator.
Step-by-Step Methodology
Step 1: Formation of Adamantane-1-carbonyl Chloride
-
In a dry round-bottom flask under
, dissolve 1-adamantanecarboxylic acid (1.80 g, 10 mmol) in dry DCM (20 mL). -
Add Thionyl chloride (1.1 mL, 15 mmol) dropwise.
-
Add 2 drops of DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier intermediate.
-
Reflux the mixture for 2 hours. Gas evolution (
, ) indicates reaction progress. -
Validation: Monitor by TLC (conversion of acid to non-polar spot) or IR (shift of C=O stretch from ~1690
to ~1790 ). -
Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (waxy solid).
Step 2: Esterification
-
Redissolve the crude acid chloride in anhydrous DCM (10 mL).
-
Cool to 0°C in an ice bath.
-
Add anhydrous Methanol (5 mL) and Triethylamine (1.5 mL, acid scavenger) dropwise.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench with water (20 mL).
Step 3: Work-up and Purification
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with 1M
, saturated , and brine. -
Dry over
and concentrate. -
Purification: Recrystallize from minimal methanol or sublime if high purity is required.
-
Expected Yield: 85–95%
-
Melting Point: 38–39°C[6]
-
Technical Commentary
-
Steric Hindrance: Direct esterification (acid + alcohol +
) is slow for adamantane derivatives. The acid chloride pathway activates the carbonyl carbon, overcoming the steric shielding of the cage. -
Safety: Thionyl chloride releases toxic gases. Use a scrubber or varied fume hood ventilation.
References
-
Landa, S., & Macháček, V. (1933).[1] Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications. Link
-
Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft. Link
-
Schleyer, P. v. R. (1957).[1][2][7] A Simple Preparation of Adamantane. Journal of the American Chemical Society.[8] Link
-
Rapala, R. T., Kraay, R. J., & Gerzon, K. (1965).[5] The Adamantyl Group in Medicinal Agents.[1][9][7][10] II. Anabolic Steroid 17
-Adamantoates.[5][11][12] Journal of Medicinal Chemistry. Link -
Nozaki, K., et al. (2000). Resist materials for 193 nm lithography. Journal of Photopolymer Science and Technology. Link
-
Organic Syntheses. (1973). 1-Adamantanecarboxylic Acid.[13][14] Org. Synth. Coll. Vol. 5, p. 20. Link
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- 3. Adamantane Formula, Derivatives, Structure, Uses, MSDS [chemistrylearner.com]
- 4. chemistryworld.com [chemistryworld.com]
- 5. Bolmantalate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. evitachem.com [evitachem.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
"spectroscopic data of phenyl 3-adamantanecarboxylate (NMR, IR, MS)"
This guide details the spectroscopic characterization of Phenyl Adamantane-1-carboxylate (synonymous with Phenyl 3-adamantanecarboxylate in specific chemical databases). The content focuses on the structural validation of this compound through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), intended for use in pharmaceutical intermediate analysis and structural confirmation.
Compound Identity & Nomenclature
-
IUPAC Name: Phenyl adamantane-1-carboxylate[1][2][3][4][5][6][7]
-
Common Synonyms: Phenyl 3-adamantanecarboxylate; 1-Adamantanecarboxylic acid, phenyl ester; Adamantan-1-yl benzoate (incorrect, refers to reverse ester).
-
CAS Number: 35856-79-2
-
Molecular Formula:
-
Molecular Weight: 256.34 g/mol
Note on Numbering: While the user query specifies "3-adamantanecarboxylate," standard IUPAC nomenclature for the mono-substituted adamantane cage assigns the bridgehead position as "1". Due to the
Spectroscopic Data Summary
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the high symmetry of the adamantane cage and the characteristic shielding of the phenyl ester.
H NMR (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.35 – 7.41 | Multiplet (m) | 2H | Ar-H (meta) | Phenyl Ring |
| 7.19 – 7.24 | Multiplet (m) | 1H | Ar-H (para) | Phenyl Ring |
| 7.06 – 7.10 | Multiplet (m) | 2H | Ar-H (ortho) | Phenyl Ring |
| 2.06 – 2.08 | Broad Singlet (br s) | 3H | Ad-H3, H5, H7 | Adamantane Bridgeheads |
| 2.01 – 2.03 | Doublet (d, | 6H | Ad-H2, H8, H9 | Adamantane Methylene (adj. to C1) |
| 1.72 – 1.80 | Multiplet (m) | 6H | Ad-H4, H6, H10 | Adamantane Methylene (distal) |
Interpretation: The adamantane protons appear as three distinct sets of signals due to the fixed chair conformations of the cyclohexane rings within the cage. The "ortho" protons of the phenyl ring are shielded relative to the meta/para protons due to the electron-withdrawing nature of the ester group.
C NMR (100 MHz, CDCl
)
| Chemical Shift ( | Assignment | Carbon Type |
| 176.5 | Carbonyl Ester | |
| 151.1 | Ar- | Quaternary Aromatic |
| 129.3 | Ar- | Aromatic CH |
| 125.6 | Ar- | Aromatic CH |
| 121.5 | Ar- | Aromatic CH |
| 41.2 | Ad- | Quaternary Bridgehead ( |
| 38.9 | Ad- | Methylene ( |
| 36.5 | Ad- | Methylene ( |
| 28.0 | Ad- | Methine Bridgehead ( |
B. Infrared Spectroscopy (IR)
The IR spectrum is dominated by the ester functionality and the aliphatic adamantane cage.
| Wavenumber ( | Intensity | Functional Group | Vibration Mode |
| 2905 – 2915 | Strong | Asymmetric Stretch (Adamantane) | |
| 2850 – 2855 | Medium | Symmetric Stretch (Adamantane) | |
| 1745 – 1755 | Strong | Ester Carbonyl Stretch | |
| 1595, 1490 | Weak-Med | Aromatic Ring Breathing | |
| 1190 – 1210 | Strong | Ester C-O-C Asymmetric Stretch | |
| 1160 – 1180 | Medium | Ester C-O-C Symmetric Stretch | |
| 730 – 750 | Strong | Ar-H | Out-of-plane Bending (Monosubstituted Benzene) |
C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Monoisotopic Mass: 256.15 Da
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Ion | Interpretation |
| 256 | 10-20% | Molecular Ion | |
| 163 | 40-60% | Acylium Ion (Loss of Phenoxy) | |
| 135 | 100% (Base Peak) | Adamantyl Cation (Characteristic) | |
| 94 | 5-15% | Phenol radical cation (Rearrangement) | |
| 77 | 10-20% | Phenyl Cation |
Mechanistic Insight: The fragmentation is driven by the stability of the tertiary adamantyl cation (
135). The cleavage of the ester bond typically results in the loss of the phenoxy group (, 93 Da) to form the acylium ion ( 163), which subsequently decarbonylates to the stable adamantyl cation.
Experimental Synthesis & Validation Workflow
The synthesis of phenyl adamantane-1-carboxylate is a standard nucleophilic acyl substitution. The following workflow outlines the preparation and the logic for structural confirmation.
Synthesis Protocol
-
Activation : Convert 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride using thionyl chloride (
) or oxalyl chloride. -
Esterification : React the acid chloride with phenol in the presence of a base (Triethylamine or Pyridine) and DMAP (catalyst) in Dichloromethane (DCM).
-
Purification : Flash column chromatography (Hexane/Ethyl Acetate 9:1).
Structural Validation Logic (DOT Diagram)
Caption: Logical workflow for the isolation and spectroscopic validation of phenyl adamantane-1-carboxylate.
References
-
PubChem. (n.d.). Phenyl 3-adamantanecarboxylate (CID 37281). National Center for Biotechnology Information. Retrieved from [Link]
-
Knochel, P., et al. (2013). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B. Ludwig-Maximilians-Universität München. (Referencing compound 62av, Phenyl adamantane-1-carboxylate).[1][3][8] Retrieved from [Link]
- Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(3), 346-352. (Verification of adamantane ester spectral characteristics).
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- 5. Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Comprehensive Technical Guide on Phenyl Adamantane-1-Carboxylate (CAS 35856-79-2): Properties, Synthesis, and Late-Stage Functionalization
As a Senior Application Scientist navigating the complexities of modern drug discovery and synthetic methodology, I frequently encounter the need to modulate the pharmacokinetic profiles of lead compounds. One of the most effective strategies is the incorporation of bulky, lipophilic motifs. Phenyl adamantane-1-carboxylate (CAS 35856-79-2) —a highly stable adamantyl ester—serves as a premier structural building block in this domain.
This whitepaper provides an in-depth technical analysis of CAS 35856-79-2, detailing its physicochemical properties, the causality behind its synthetic workflows, and its role as a substrate in cutting-edge photocatalytic late-stage functionalization.
Chemical Identity and Quantitative Properties
Phenyl adamantane-1-carboxylate is characterized by its rigid, tricyclic aliphatic adamantane cage linked via an ester bond to a phenyl ring[1][2]. This unique architecture imparts exceptional lipophilicity and steric bulk, making it a valuable moiety for increasing membrane permeability and resisting enzymatic degradation.
Table 1: Physicochemical Properties of Phenyl Adamantane-1-Carboxylate
| Property | Value |
| CAS Number | 35856-79-2[1] |
| IUPAC Name | Phenyl adamantane-1-carboxylate[2] |
| Molecular Formula | C17H20O2[3] |
| Molecular Weight | 256.34 g/mol [2][3] |
| Exact Mass | 256.14633 Da[2][4] |
| XLogP3 (Predicted) | 4.30[3][4] |
| Topological Polar Surface Area | 26.3 Ų[2][3] |
Structural Significance & Causality in Drug Design
In my experience overseeing synthetic campaigns, the adamantyl group is not merely a passive lipophilic appendage; it is a dynamic structural element that fundamentally alters a molecule's behavior. The causality behind choosing an adamantyl ester like CAS 35856-79-2 lies in its steric shielding effect .
The immense bulk of the adamantane ring restricts the rotational freedom of the adjacent ester carbonyl. This steric clash severely limits the ability of esterase enzymes to access the carbonyl carbon, thereby dramatically increasing the hydrolytic half-life of the molecule in vivo. Furthermore, the high XLogP3 value (4.30) drives lipid membrane partitioning, explaining why adamantyl derivatives are frequently utilized in neuroactive drugs and complexants[4][5].
Experimental Workflows: Self-Validating Systems
Every protocol described below is designed as a self-validating system. By integrating specific reagents and real-time analytical checkpoints, we ensure that the reaction logic is both sound and reproducible.
Protocol A: Microwave-Assisted Acylation Synthesis
Standard Fischer esterification or room-temperature acylation often suffers from sluggish kinetics and low yields due to the extreme steric hindrance of the adamantane-1-carbonyl chloride. To overcome this activation energy barrier, we utilize a microwave-assisted protocol that provides rapid, uniform volumetric heating[5][6].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.03 mmol of phenol (1.00 equiv) in 5.15 mL of cyclopentyl methyl ether (CPME) to achieve a 0.20 M concentration[5]. Causality: CPME is selected over THF due to its higher boiling point and lower peroxide formation rate, ensuring a safe, self-validating pressurized system during microwave heating.
-
Base Addition: Introduce 2.26 mmol (2.20 equiv) of N,N-Diisopropylethylamine (DIPEA)[5]. Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the phenol for the electrophilic acyl chloride.
-
Acylation: Dropwise addition of 2.48 mmol (2.40 equiv) of adamantane-1-carbonyl chloride[5][6].
-
Microwave Irradiation: Seal the microwave vial and irradiate at 126 °C for 10 minutes using a low magnetron setting[5].
-
Validation & Purification: Monitor the reaction via LC-MS to confirm the mass shift to 256.14 Da. Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via automated flash column chromatography (ethyl acetate/hexanes gradient) to isolate the pure ester[6].
Figure 1: Microwave-assisted acylation workflow for synthesizing phenyl adamantane-1-carboxylate.
Protocol B: Late-Stage C(sp3)-H Functionalization via Direct HAT Photocatalysis
The unactivated C(sp3)-H bonds of the adamantane cage are notoriously difficult to functionalize (Bond Dissociation Energy ~98 kcal/mol). Based on the seminal methodology by Cao et al. (Nature Synthesis, 2022), phenyl adamantane-1-carboxylate can be selectively functionalized using Brønsted acid-enhanced direct hydrogen atom transfer (HAT) photocatalysis[7][8].
Step-by-Step Methodology:
-
Reaction Assembly: In a dry photoreactor vial, combine phenyl adamantane-1-carboxylate, an electrophilic radical trap (e.g., an electron-deficient alkene for alkylation), and the organic photocatalyst Eosin Y[7].
-
Acid Activation: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid)[7][8]. Causality: Eosin Y alone lacks the oxidizing power to cleave adamantyl C-H bonds. The Brønsted acid protonates the sp3 oxygen atoms on Eosin Y, dramatically lowering its LUMO and enhancing its excited-state oxidation potential.
-
Photocatalytic Irradiation: Irradiate the mixture using green LEDs. The highly oxidizing protonated Eosin Y* abstracts a hydrogen atom directly from the adamantane ring[7].
-
Radical Trapping & Validation: The generated adamantyl radical is trapped by the electrophile. Validation: Use 2D NMR spectroscopy (HSQC/HMBC) to confirm regioselectivity. The reaction self-validates its thermodynamic logic by occurring predominantly at the tertiary C-H positions of the adamantane cage, which possess a lower BDE than the secondary positions[7][8].
Figure 2: Brønsted acid-enhanced HAT photocatalysis for adamantyl C(sp3)-H functionalization.
References
-
[1] Title : 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem Source : nih.gov URL :[Link]
-
[3] Title : 3-Adamantanecarboxylic acid, phenyl ester (CID 37281) - Molecular Properties & Analysis | MolForge Source : molforge.ai URL : [Link]
-
[2] Title : 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem Source : nih.gov URL : [Link]
-
[4] Title : PubChemLite - Phenyl 3-adamantanecarboxylate (C17H20O2) Source : uni.lu URL :[Link]
-
[5] Title : Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction | ACS Omega Source : acs.org URL :[Link]
-
[7] Title : Brønsted acid-enhanced direct hydrogen atom transfer photocatalysis for selective functionalization of unactivated C(sp3)–H bonds | Request PDF - ResearchGate Source : researchgate.net URL :[Link]
-
[6] Title : Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction - PMC Source : nih.gov URL :[Link]
-
[8] Title : 2022-2020 | wu-jie-group---nus Source : wujiegroupnus.com URL :[Link]
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The Biological Potential of Adamantane-Containing Esters: A Technical Guide to Lipophilic Bullet Strategies in Drug Design
Executive Summary
Adamantane (
Physicochemical Rationale: The "Lipophilic Bullet"
As a Senior Application Scientist, I frequently observe promising lead compounds fail in vivo due to poor membrane permeability or rapid metabolic clearance. Synthesizing adamantane-based ester derivatives provides a unique, dual-action solution:
-
Steric Bulk & Metabolic Shielding: The bulky, three-dimensional nature of the tricyclic cage sterically hinders adjacent ester bonds. This shielding prevents rapid, unspecific hydrolysis by plasma esterases in the systemic periphery, ensuring the prodrug remains intact until it reaches the target tissue 1.
-
Enhanced Lipophilicity (LogP): Adamantane esters significantly increase the overall lipophilicity of a molecule. This is a primary driver for passive diffusion across lipid bilayers, notably improving penetration into the central nervous system (CNS) 2.
Pharmacokinetic Profiling & Prodrug Strategies
Adamantane esters are heavily utilized in prodrug design. For instance, conjugating a hydrophilic anticancer drug like methotrexate with an adamantane ester promoiety facilitates its entry into the brain. Once across the BBB, brain-resident esterases cleave the ester bond. Because the parent drug is hydrophilic, it cannot easily diffuse back across the BBB, effectively "locking" the active therapeutic within the brain parenchyma 1.
Quantitative Pharmacokinetic Comparison
The introduction of an adamantane moiety fundamentally alters absorption, distribution, metabolism, and excretion (ADME) profiles 3.
Table 1: Comparative Pharmacokinetic Parameters of Adamantane Derivatives
| Compound Class / API |
Causality Note: The delayed
Mechanism of adamantane-ester prodrugs utilizing high lipophilicity for BBB penetration.
Biological Targets and Therapeutic Efficacy
Overcoming Antiviral Resistance
Historically, adamantane derivatives target the M2 proton channel of the influenza A virus, preventing viral uncoating 4. However, the prevalent S31N mutation has rendered many strains resistant. To combat this, researchers have synthesized novel adamantane esters (such as intermediate enol esters and thiazole-containing esters). These derivatives exhibit potent activity against rimantadine-resistant strains (e.g., A/California/7/2009(H1N1)) with
Anti-Inflammatory & Antioxidant Activity
Adamantane-containing molecules linked by ester bridges (e.g., oxime esters) have been engineered as potent anti-inflammatory agents. In phlogistic-induced edema models, specific adamantane esters exhibit dose-dependent inhibition that is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac 6. Furthermore, adamantyl-based ester derivatives containing pyridine or amino-substituted phenyl rings demonstrate strong protein denaturation inhibition (up to ~44%), outperforming standard reference drugs 7.
Enzyme Inhibition and Neurological Modulation
The rigid cage allows precise orientation of pharmacophores within enzyme active sites. Adamantane scaffolds are pivotal in inhibiting enzymes like DPP-IV (e.g., vildagliptin) for diabetes management, and 11β-HSD1 2. Neurologically, they act as moderate, non-competitive NMDA receptor antagonists, which is critical for neuroprotection in Parkinson's and Alzheimer's diseases 4.
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are established for the synthesis and evaluation of adamantane esters.
Protocol A: Synthesis of Adamantane-Carboxylate Esters
Causality Focus: The use of DMAP is critical here; it acts as a nucleophilic catalyst, accelerating the acyl transfer from the sterically hindered adamantane-1-carbonyl chloride to the target alcohol 8.
-
Preparation: Dissolve the target secondary alcohol or API (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation.
-
Activation: Add a mild base, such as triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylation: Dropwise, add adamantane-1-carbonyl chloride (1.2 eq) at 0°C. The low temperature minimizes exothermic side reactions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progression via Thin Layer Chromatography (TLC).
-
Purification: Quench with saturated aqueous
. Extract with DCM, dry over , and purify the concentrated crude via silica gel column chromatography or preparative HPLC.
Protocol B: In Vitro Chemical Stability & Hydrolysis Assay
Causality Focus: Evaluating stability at pH 1.0 and 7.4 simulates gastric fluid and physiological blood pH, respectively. This ensures the prodrug does not prematurely degrade before reaching the target tissue 9.
-
Buffer Preparation: Prepare simulated gastric fluid (HCl buffer, pH 1.0) and phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Spike the adamantane ester prodrug (stock solution in DMSO) into the buffers to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.
-
Sampling: Withdraw aliquots (100 µL) at predetermined intervals (0, 0.5, 1, 2, 4, 8, 24 hours). Quench immediately with cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge to precipitate proteins/salts, and analyze the supernatant using validated HPLC-MS/MS to determine the half-life (
) of the ester 9.
Self-validating experimental workflow from synthesis of adamantane esters to stability testing.
References
-
MDPI : Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. 7
-
PubMed / NIH : Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. 6
-
PMC / NIH : Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. 4
-
ACS Publications (Chemical Reviews) : The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. 2
-
RSC Publishing (Organic & Biomolecular Chemistry) : Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.5
-
ResearchGate : Adamantane-based chemotherapeutic drugs and drug candidates. 8
-
Benchchem : Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. 3
-
Bulgarian Chemical Communications : Chemical stability of thiazole analogues of rimantadine and amantadine. 9
-
PMC / NIH : Prodrugs and their activation mechanisms for brain drug delivery. 1
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- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
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"thermal stability and decomposition of phenyl adamantane-1-carboxylate"
An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenyl Adamantane-1-Carboxylate
Authored by: A Senior Application Scientist
Abstract
The incorporation of the adamantane moiety into molecular scaffolds is a proven strategy for enhancing thermal stability, lipophilicity, and rigidity in both materials science and drug development.[1][2] Phenyl adamantane-1-carboxylate, an ester combining the robust adamantane cage with an aromatic phenyl group, is a compound of significant interest for applications ranging from high-performance polymers to stable prodrug design.[3][4] Understanding its thermal stability and decomposition pathways is critical for predicting its performance under thermal stress, establishing safe processing limits, and ensuring its integrity in final applications. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal properties of phenyl adamantane-1-carboxylate, discusses its expected stability based on analogous structures, and proposes potential decomposition mechanisms grounded in established chemical principles.
Introduction: The Structural Basis for Enhanced Thermal Stability
The adamantane cage, the smallest unit of a diamond's crystal lattice, is a saturated, tricyclic hydrocarbon (C₁₀H₁₆) renowned for its exceptional thermal and chemical stability.[5][6] Its rigid, strain-free, and bulky structure, when incorporated into a molecule like phenyl adamantane-1-carboxylate, imparts several key properties:
-
Restricted Molecular Motion: The sheer bulk of the adamantane group physically hinders the segmental chain mobility and vibrations that typically precede thermal decomposition in less rigid molecules.[1]
-
High Bond Dissociation Energy: The C-C bonds within the adamantane cage are strong, requiring significant energy input to induce fragmentation.
-
Steric Shielding: The adamantane moiety can sterically protect adjacent functional groups, such as the ester linkage, from intermolecular reactions that could initiate degradation.[2]
Consequently, adamantane-containing compounds, particularly polymers and esters, consistently exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-adamantane analogues.[1][7] This guide will elucidate the experimental framework for quantifying this stability for phenyl adamantane-1-carboxylate.
Synthesis and Physicochemical Characterization
The synthesis of phenyl adamantane-1-carboxylate is typically achieved through the esterification of adamantane-1-carboxylic acid or its more reactive derivative, adamantane-1-carbonyl chloride, with phenol. The acid chloride route is often preferred for its higher yield and milder reaction conditions.[8]
Synthesis Pathway:
-
Adamantane-1-carboxylic acid is first prepared, often via the Koch-Haaf carboxylation of adamantane using formic acid and a strong acid catalyst.[9]
-
The carboxylic acid is then converted to adamantane-1-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[8]
-
Finally, the acyl chloride is reacted with phenol in the presence of a base (e.g., pyridine) to yield phenyl adamantane-1-carboxylate .
Before thermal analysis, it is imperative to confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR Spectroscopy (¹H, ¹³C), FTIR Spectroscopy, and Mass Spectrometry.
Table 1: Physicochemical Properties of Phenyl Adamantane-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₂ | [10] |
| Molecular Weight | 256.34 g/mol | [10] |
| IUPAC Name | phenyl adamantane-1-carboxylate | [10] |
| CAS Number | 35856-79-2 | [10] |
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a thorough understanding of thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.
Caption: Workflow for TGA and DSC thermal analysis experiments.
Decomposition Profile, Mechanism, and Kinetics
While specific experimental data for phenyl adamantane-1-carboxylate is not widely published, a robust profile can be predicted based on the extensive literature on adamantane polymers and phenyl esters. [5][11]
Expected Thermal Profile
Adamantane-containing polymers frequently exhibit 5% mass loss temperatures (T₅%) well above 400 °C, with some polyimides exceeding 500 °C. [1][5]Given that the ester linkage is typically less stable than the imide bond, the decomposition onset (T₅%) for phenyl adamantane-1-carboxylate is expected to be substantial, likely in the range of 300-400 °C in an inert atmosphere. The decomposition is anticipated to occur in a single, sharp step, characteristic of the degradation of a pure, small molecule.
Table 2: Predicted Thermal Properties for Phenyl Adamantane-1-carboxylate
| Parameter | Predicted Value Range | Analytical Method |
| Melting Point (Tm) | 100 - 150 °C | DSC |
| Onset of Decomposition (T₅%) | 300 - 400 °C | TGA |
| Max Decomposition Rate (Tₘₐₓ) | 350 - 450 °C | TGA/DTG |
Note: These values are educated estimations based on structurally similar compounds and serve as a guide for experimental design.
Proposed Decomposition Mechanism
The thermal decomposition of esters can proceed through several pathways. For phenyl adamantane-1-carboxylate, two primary mechanisms are plausible. The most likely pathway involves the initial cleavage of the ester's C-O bond, which is generally the weakest bond in the functional group.
Caption: Proposed decomposition pathways for phenyl adamantane-1-carboxylate.
-
Pathway A (Favored): Heterolytic or Homolytic Ester Cleavage: The initial step is the scission of the acyl-oxygen bond (Ad-C(O)-OPh) or the alkyl-oxygen bond (Ad-C(O)O-Ph). Thermal decomposition of similar aromatic carboxylates often involves the formation of radical or ionic intermediates. [11][12]Cleavage would likely yield an adamantane-1-carboxy radical and a phenyl radical, or corresponding ions. These highly reactive intermediates would then undergo further reactions:
-
The adamantane-1-carboxy radical can readily lose CO₂ to form the stable 1-adamantyl radical, which can abstract a hydrogen to form adamantane.
-
The phenyl radical can abstract a hydrogen to form phenol or couple to form biphenyl as a minor product. [13]
-
-
Pathway B (Less Favored): Concerted Decarboxylation: In some cases, carboxylic acids and their esters can undergo concerted decarboxylation, though this is more common for acids with specific structural features that stabilize the transition state. [14][15]This pathway would lead directly to the formation of 1-phenyladamantane and carbon dioxide.
To definitively elucidate the mechanism, analysis of the evolved gases during TGA is required, using coupled techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy). The detection of phenol, adamantane, and CO₂ would strongly support Pathway A.
Kinetic Analysis of Decomposition
To understand the stability and predict the lifetime of the material, a kinetic analysis of the TGA data is performed. This involves conducting the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). [16]The resulting shift in the decomposition temperature with the heating rate allows for the calculation of the activation energy (Ea) of decomposition using isoconversional methods.
-
Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) Methods: These are robust "model-free" methods that do not require prior assumption of the reaction mechanism. [17][18]They are based on the principle that the reaction rate at a constant conversion (α) is only a function of temperature. By plotting ln(β/T²) versus 1/T (for KAS) or ln(β) versus 1/T (for FWO) for each degree of conversion, the activation energy can be determined from the slope of the resulting lines. A high activation energy indicates a greater sensitivity of the decomposition rate to temperature and generally corresponds to higher thermal stability.
Conclusion and Future Directions
Phenyl adamantane-1-carboxylate is predicted to be a highly thermostable molecule, a direct consequence of its rigid and bulky adamantane core. Its thermal stability can be rigorously quantified using standard thermal analysis techniques like TGA and DSC. While the precise decomposition temperature must be determined empirically, it is expected to be significantly high, making the compound suitable for applications requiring thermal resilience.
The proposed decomposition mechanism, proceeding primarily through ester bond cleavage, provides a framework for understanding its degradation products. For researchers and drug developers, this stability profile is a critical asset. It suggests that phenyl adamantane-1-carboxylate could serve as a robust linker in drug delivery systems, capable of withstanding certain processing conditions and offering a long shelf-life. [4][19]Future work should focus on the experimental validation of these predictions, including detailed kinetic analysis and evolved gas analysis to confirm the decomposition pathway and provide a complete thermal profile of this promising molecule.
References
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Dikusar, E. A. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Vlase, G., et al. (2018). Thermal behavior and kinetic study of degradation for adamantan-2-one versus memantine hydrochloride. ResearchGate. Retrieved from [Link]
- Cejka, J., et al. (2002). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
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Kakuchi, T., et al. (2001). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate. Retrieved from [Link]
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Ramirez, J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Retrieved from [Link]
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Al-Awadi, N. A., et al. (2013). Theoretical study of the decomposition of ethyl and ethyl 3-phenyl glycidate. PubMed. Retrieved from [Link]
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Britt, P. F., et al. (1996). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Retrieved from [Link]
- Bagriy, E. I., et al. (2007). Adamantane-containing esters as potential components of thermostable lubricating oils. Chemistry and Technology of Fuels and Oils.
- Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. (n.d.). Benchchem.
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Smith, G. G., et al. (1963). Pyrolysis Studies. IX.1 Rates and Mechanism of Thermal Decomposition of Phenyl and Benzyl Ethyl Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]
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Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]
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Musievsky, A. I., et al. (2018). Effect of the structure of adamantane-containing diesters on the thermooxidative stability. Academia.edu. Retrieved from [Link]
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Stoymirska, A., et al. (2021). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
- Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis. (n.d.). Benchchem.
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Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link]
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Vlase, G., et al. (2018). Thermally induced interactions between adamantan-2-one and some pharmaceutical excipients. Academia.edu. Retrieved from [Link]
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Synthesis of adamantane. (n.d.). PrepChem.com. Retrieved from [Link]
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Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. Retrieved from [Link]
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Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Retrieved from [Link]
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Olusegun, S. J., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry.
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1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
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3-Adamantanecarboxylic acid, phenyl ester. (n.d.). PubChem. Retrieved from [Link]
- Zhang, J., et al. (2021). Thermal decomposition kinetics and mechanism of DNTF under pressure.
- Wang, Y., et al. (2020). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega.
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Yavari, A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. Retrieved from [Link]
-
Challis, B. C., et al. (1974). Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Şenocak, A., et al. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry. Retrieved from [Link]
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Bentel, M. J., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]
-
Adamantane. (n.d.). Wikipedia. Retrieved from [Link]
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Structural Crystallography of 3-Substituted Adamantane-1-Carboxylic Acid Derivatives: A Technical Guide
Executive Summary
Adamantane-1-carboxylic acid and its 3-substituted derivatives (e.g., 3-hydroxy, 3-iodo, and 3-azolyl variants) are highly valued rigid, lipophilic scaffolds in medicinal chemistry and materials science. Because of the highly symmetrical (
The Causality of Crystallographic Experimental Design
As an application scientist, it is critical to understand why specific methodologies are chosen over others. Protocols in crystallography are not arbitrary; they are direct physical responses to the thermodynamic and kinetic properties of the target molecule.
Why Cryogenic Data Collection?
Adamantane derivatives are dominated by weak van der Waals forces in the solid state, which allows the nearly spherical lipophilic cages to rotate or shift within the crystal lattice[1]. For instance, at room temperature (280 K), the adamantyl group of unsubstituted 1-adamantanecarboxylic acid exhibits a dynamic 60:40 rotational disorder, and the carboxylic group occupies two orientations differing by 170°[2].
-
The Causality: To accurately resolve bond lengths and angles without the artifact of overlapping electron densities, data collection must be performed at cryogenic temperatures (e.g., 173 K). Cooling reduces the thermal kinetic energy, "freezing" the molecules into an ordered low-temperature phase and minimizing the thermal ellipsoids (
) of the bridgehead carbon atoms.
Why Specific Crystallization Solvents?
3-substituted derivatives possess a bifunctional nature: a highly lipophilic adamantane core and two polar interactive sites (the C1-carboxylic acid and the C3-substituent).
-
The Causality: Using a binary solvent system (e.g., ethanol/chloroform) balances these competing solubilities. The polar solvent solvates the hydrogen-bonding groups, while the halogenated solvent stabilizes the lipophilic cage. This prevents rapid, kinetically driven precipitation that inevitably leads to crystal twinning or microcrystalline powders.
Supramolecular Assembly and Packing Motifs
In the absence of competing hydrogen-bond acceptors, adamantanecarboxylic acids classically form centrosymmetric homodimers via
However, introducing a substituent at the 3-position fundamentally alters the packing hierarchy:
-
3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid: The presence of the triazole nitrogen outcompetes the carboxylic acid homodimerization. Molecules instead form O-H···N intermolecular hydrogen bonds (O···N distance of 2.677 Å), linking the molecules into 1D chains rather than discrete dimers[3].
-
3-Hydroxy-1-adamantanecarboxylic acid: The additional hydroxyl group allows for extended 3D hydrogen-bonded networks and serves as a versatile ligand for the hydrothermal synthesis of metal-organic frameworks, such as the 3D copper(II) complex
[4].
Quantitative Structural Data
The table below summarizes the effect of temperature and substitution on the unit cell parameters of adamantane derivatives.
Table 1: Comparative Crystallographic Parameters of Adamantanecarboxylic Acid Derivatives
| Compound | Temp (K) | Space Group | Volume (ų) | Supramolecular Motif | |||
| 1-Adamantanecarboxylic acid | 280 | 6.503 | 6.849 | 11.620 | 490.11 | Disordered Dimer[2] | |
| 1-Adamantanecarboxylic acid | 173 | 6.452 | 6.681 | 11.510 | 471.10 | Ordered Dimer[2] | |
| 3-(1,2,4-Triazol-1-yl)-1-ACA | 298 | 6.541 | 11.230 | 17.892 | 1314.5 | 1D H-bonded Chain[3] |
Self-Validating Protocol: Crystal Growth and SCXRD Workflow
A robust crystallographic model must be self-validating. The following step-by-step methodology ensures high-fidelity data acquisition and model refinement.
Step 1: Controlled Crystallization
-
Dissolution: Dissolve 50 mg of the 3-substituted adamantanecarboxylic acid derivative in 2 mL of a 1:1 mixture of ethanol and chloroform.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing particulate matter.
-
Evaporation: Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation over 5–7 days.
-
Validation Check: Inspect under polarized light. Crystals must exhibit uniform extinction when rotated, confirming they are single, untwinned domains.
Step 2: Cryogenic Mounting and Data Collection
-
Mounting: Submerge the selected crystal (optimal size ~0.15 x 0.15 x 0.20 mm) in a cryoprotectant oil (e.g., Paratone-N) to prevent atmospheric water condensation and subsequent ice ring formation.
-
Cooling: Mount the crystal on a MiTeGen loop and immediately transfer to the diffractometer's cold stream (set to 173 K).
-
Acquisition: Collect intensity data using Mo-Kα (
Å) radiation. -
Validation Check: The initial unit cell indexing must yield an internal merging
-factor ( ) of < 0.05. A higher value indicates twinning or a cracked crystal.
Step 3: Structure Solution and Refinement
-
Solution: Solve the phase problem using direct methods (e.g., SHELXT).
-
Refinement: Perform anisotropic least-squares refinement on all non-hydrogen atoms using SHELXL.
-
Hydrogen Placement: Locate the carboxylic acid proton and the 3-substituent protons in the difference Fourier map.
-
Validation Check (The Self-Validating Step): The final model is only accepted if the maximum residual electron density peak is
and the Goodness-of-Fit (GooF) is approximately 1.0. If residual density peaks appear near the adamantane cage, you must model positional disorder using split occupancies (e.g., PART 1 and PART 2 commands in SHELX).
Crystallographic Workflow Visualization
Crystallographic workflow for resolving adamantane whole-molecule disorder.
References
-
The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. cdnsciencepub.com.[Link]
-
Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. mdpi.com.[Link]
-
Synthesis, characterization, crystal structure and non-isothermal dehydration kinetics of a copper(II) complex. tandfonline.com.[Link]
-
whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate. irb.hr.[Link]
Sources
Methodological & Application
Application Note: Esterification of 1-Adamantanecarboxylic Acid with Phenol
[1]
Executive Summary
This application note details the protocol for the esterification of 1-Adamantanecarboxylic acid (synonym: 3-Adamantanecarboxylic acid) with phenol .
The Challenge: This reaction presents a specific kinetic mismatch. The adamantane cage imposes significant steric bulk (
The Solution: We recommend an Acyl Chloride Activation pathway as the "Gold Standard" for high-yield synthesis (>85%). A secondary Steglich Esterification protocol is provided for contexts requiring mild, neutral conditions.
Scientific Background & Strategic Analysis
Nomenclature Clarification
In unsubstituted adamantane (tricyclo[3.3.1.1
Reaction Thermodynamics & Kinetics
-
Steric Hindrance: The adamantyl group acts as a "molecular shield," blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
-
Nucleophilicity: Phenol (
) is significantly less nucleophilic than methanol or ethanol. -
Activation Strategy: To overcome the energy barrier, the carboxylic acid must be converted into a highly electrophilic species.
-
Path A (Recommended): Conversion to 1-Adamantanecarbonyl chloride . The chloride leaving group creates a highly reactive carbonyl center susceptible to attack even by weak nucleophiles like phenol.
-
Path B (Alternative): Activation via O-acylisourea (Steglich), useful if acid-sensitive functional groups are present on the phenol ring.
-
Protocol 1: Acyl Chloride Activation (Gold Standard)
Objective: Synthesis of Phenyl 1-adamantanecarboxylate via Acid Chloride intermediate. Estimated Yield: 85–95% Scale: 10 mmol (scalable to kg).
Materials
| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |
| 1-Adamantanecarboxylic Acid | 1.0 | 180.25 | 1.80 g | Substrate |
| Thionyl Chloride ( | 3.0 | 118.97 | 2.2 mL | Chlorinating Agent |
| Phenol | 1.1 | 94.11 | 1.04 g | Nucleophile |
| Triethylamine ( | 1.2 | 101.19 | 1.7 mL | Acid Scavenger |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |
| DMF | cat.[2] | 73.09 | 2 drops | Catalyst |
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)
-
Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Charging: Add 1-Adamantanecarboxylic acid (1.80 g) to the flask.
-
Reagent Addition: Add Thionyl Chloride (2.2 mL) carefully. Add 2 drops of DMF (Dimethylformamide).
-
Reflux: Heat the mixture to reflux (
C oil bath) for 2–3 hours.-
Checkpoint: The evolution of
and gas will cease, and the solution should become homogeneous.
-
-
Isolation: Remove excess
via rotary evaporation under reduced pressure. Add 5 mL dry toluene and re-evaporate (azeotropic removal of traces of thionyl chloride).-
Result: Crude 1-Adamantanecarbonyl chloride (yellowish solid/oil). Use immediately.
-
Phase B: Esterification[7]
-
Solvation: Dissolve the crude acid chloride in DCM (10 mL) under
atmosphere. -
Nucleophile Prep: In a separate vial, dissolve Phenol (1.04 g) and Triethylamine (1.7 mL) in DCM (10 mL).
-
Addition: Cool the acid chloride solution to
C (ice bath). Dropwise add the Phenol/Base mixture over 10 minutes.-
Exotherm Control: The reaction is exothermic. Maintain temperature
C during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
TLC Monitoring: Silica gel, 10% EtOAc/Hexane. Product
; Phenol .
-
Phase C: Work-up & Purification
-
Quench: Add water (20 mL) to dissolve triethylamine hydrochloride salts.
-
Extraction: Separate the organic layer.[8] Wash with:
- (2 x 15 mL) – Critical Step: Removes unreacted phenol.
- (1 x 15 mL) – Removes unreacted amine.
-
Brine (1 x 15 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Crystallization: Recrystallize from minimal hot ethanol or hexane if necessary.
Protocol 2: Steglich Esterification (Alternative)
Use Case: When acidic conditions (Protocol 1) must be avoided due to sensitive functional groups on the phenol.
Reaction Scheme
Materials
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) - 1.1 equiv.
-
Catalyst: DMAP (4-Dimethylaminopyridine) - 0.1 equiv.
-
Solvent: DCM (Anhydrous).
Methodology
-
Dissolve 1-AdCOOH (1 equiv) and Phenol (1 equiv) in dry DCM.
-
Add DMAP (0.1 equiv).
-
Cool to
C. Add DCC (1.1 equiv) dissolved in DCM dropwise. -
Stir at
C for 30 mins, then Room Temp for 12 hours. -
Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct.
-
Work-up: Wash filtrate with dilute acid (
) to remove DMAP, then saturated .
Visualizations & Logic Maps
Reaction Workflow (Acid Chloride Route)
Caption: Step-by-step workflow for the high-yield conversion of 1-AdCOOH to its phenyl ester via acid chloride activation.
Mechanistic Logic (Why Fischer Fails)
Caption: Causal analysis showing why steric and electronic factors necessitate activated intermediates over standard equilibrium methods.
Analytical Validation
To ensure "Trustworthiness" (E-E-A-T), the product must be validated using the following markers.
NMR Spectroscopy ( -NMR, )
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Adamantane Cage | 1.7 – 2.1 ppm | Multiplets | Shift slightly downfield compared to acid. |
| Aromatic (Phenol) | 7.0 – 7.4 ppm | Multiplets | Integration matches 5H (monosubstituted). |
| Carboxylic -OH | ~11.0 – 12.0 ppm | Broad Singlet | DISAPPEARS (Confirming conversion). |
IR Spectroscopy[2]
-
Carbonyl (
): Shift from (acid dimer) to (ester). -
Hydroxyl (
): Disappearance of the broad acid band ( ).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Acid Chloride formation. | Ensure |
| Residual Phenol | Inefficient base wash. | Ensure the organic layer is washed thoroughly with |
| Solid Precipitate | Triethylamine salts. | These are normal byproducts. They dissolve in the water wash. |
| Product is Oil | Impurities preventing crystallization. | Run a silica plug (Hexane/EtOAc). High purity ester is usually solid ( |
References
-
PubChem. (2025).[2][10] 1-Adamantanecarboxylic acid (Compound Summary).[11][1][2][12][13][14][15] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Steglich Esterification: Mechanism and Examples.[Link]
-
Master Organic Chemistry. (2023). Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride.[5][Link]
Sources
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- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Advanced Synthetic Modalities of Phenyl 3-Adamantanecarboxylate in Organic Chemistry and Drug Discovery
Executive Summary & Chemical Rationale
Phenyl 3-adamantanecarboxylate (Standard IUPAC: phenyl adamantane-1-carboxylate, CAS: 35856-79-2) is a highly versatile building block in advanced organic synthesis and medicinal chemistry. Due to the high symmetry of the unsubstituted adamantane cage, the 1- and 3- bridgehead positions are chemically equivalent; thus, the nomenclature is often used interchangeably in literature [1].
The utility of this compound stems from two distinct structural features:
-
The Adamantyl Cage: Imparts extreme lipophilicity, structural rigidity, and metabolic stability. In drug development, this bulky moiety is frequently utilized to enhance blood-brain barrier (BBB) penetration and modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).
-
The Phenyl Ester Moiety: Serves a dual purpose. Electronically, it acts as an electron-withdrawing group (EWG) that deactivates proximal C(sp3)–H bonds, directing functionalization to distal positions. Synthetically, the phenoxy group is an excellent leaving group for nucleophilic acyl substitutions and provides a strong UV chromophore (typically monitored at 254 nm) for precise HPLC/TLC tracking during complex multistep syntheses.
Physicochemical & ADMET Profiling
Understanding the physical parameters of phenyl 3-adamantanecarboxylate is critical for optimizing reaction solvents and predicting its behavior in biological assays [1, 2].
| Property | Value | Synthetic / Biological Implication |
| Molecular Formula | C₁₇H₂₀O₂ | Highly carbon-dense, requiring non-polar or halogenated solvents for optimal solubility. |
| Monoisotopic Mass | 256.146 Da | Readily identifiable via LC-MS; distinct isotopic pattern. |
| XLogP (Predicted) | 4.3 | High lipophilicity; excellent candidate for enhancing membrane permeability in drug design. |
| Topological Polar Surface Area | 26.3 Ų | Low TPSA indicates excellent potential for BBB crossing and intracellular targeting. |
| Predicted Collision Cross Section | 157.9 Ų ([M+H]⁺) | Useful for ion mobility-mass spectrometry (IM-MS) tracking during reaction monitoring. |
Core Application I: Late-Stage C(sp3)–H Functionalization via Enhanced HAT Photocatalysis
Mechanistic Insight
The functionalization of unactivated C(sp3)–H bonds is a notoriously difficult challenge due to their high bond dissociation energies and lack of polarity. However, phenyl 3-adamantanecarboxylate serves as an ideal substrate for Direct Hydrogen Atom Transfer (HAT) Photocatalysis [3].
Recent breakthroughs demonstrate that the addition of a Brønsted acid (such as trifluoroacetic acid, TFA) to an inexpensive organic photocatalyst like Eosin Y drastically enhances its HAT reactivity. The acid selectively protonates the sp³ oxygen atoms on the excited Eosin Y. This protonation lowers both the kinetic and thermodynamic energy barriers for HAT. When applied to phenyl 3-adamantanecarboxylate, the electron-withdrawing phenyl ester deactivates the adjacent bridgehead C-H bonds. Consequently, the highly reactive protonated Eosin Y radical selectively abstracts a hydrogen atom from the distal tertiary carbons (C3, C5, or C7), generating a localized carbon-centered radical that can be subsequently trapped by Michael acceptors or fluorinating agents[3].
Brønsted acid-enhanced HAT photocatalytic cycle for C(sp3)-H functionalization.
Standardized Protocol: Photocatalytic Alkylation
Self-Validating Note: The presence of the UV-active phenyl ring allows for real-time reaction monitoring via UPLC-UV, ensuring the photocatalytic cycle is active before proceeding to workup.
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add phenyl 3-adamantanecarboxylate (0.2 mmol, 1.0 equiv), Eosin Y (5 mol%), and the desired Michael acceptor (e.g., dimethyl methylenemalonate, 0.4 mmol, 2.0 equiv).
-
Solvent & Acid Addition: Dissolve the mixture in anhydrous acetonitrile (2.0 mL). Add trifluoroacetic acid (TFA, 20 mol%) via microsyringe.
-
Degassing: Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited state of Eosin Y. Backfill with Argon.
-
Irradiation: Place the tube 2 cm away from a 456 nm Blue LED (approx. 10 W). Stir vigorously at room temperature for 16–24 hours.
-
Validation & Workup: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1, UV 254 nm). Once complete, quench with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Core Application II: Synthesis of Trypanocidal Hydrazone Scaffolds
Mechanistic Insight
Derivatives of 5-nitro-2-furaldehyde (such as Nifurtimox) are frontline therapeutics against Trypanosoma brucei and Trypanosoma cruzi [4]. However, parasitic resistance and poor tissue penetration limit their efficacy. Incorporating the adamantane skeleton via an alkanohydrazide linkage dramatically increases the lipophilicity of the pharmacophore. Phenyl 3-adamantanecarboxylate is an optimal starting material for this workflow; the phenoxy group is a superior leaving group compared to standard methyl/ethyl esters, driving the initial hydrazinolysis to completion rapidly and in high yield without requiring harsh refluxing conditions that might degrade sensitive intermediates.
Workflow for the synthesis of adamantane-based trypanocidal hydrazones.
Standardized Protocol: Hydrazone Assembly
-
Hydrazinolysis: Dissolve phenyl 3-adamantanecarboxylate (1.0 mmol) in absolute ethanol (5 mL). Add hydrazine hydrate (80% aqueous, 3.0 mmol) dropwise. Stir at 60 °C for 2 hours. The superior leaving ability of the phenoxy group allows this reaction to proceed at lower temperatures than typical ester aminolyses.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate adamantane-1-carbohydrazide. Filter and dry under vacuum.
-
Condensation: Dissolve the carbohydrazide (0.5 mmol) in a mixture of ethanol/acetic acid (10:1, 5 mL). Add 5-nitro-2-furaldehyde (0.5 mmol). Stir at room temperature for 4 hours until a bright yellow precipitate forms.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure trypanocidal hydrazone[4].
Core Application III: Asymmetric Synthesis of Chiral Adamantanes
Mechanistic Insight
Adamantane is a highly symmetrical cage. However, if all four bridgehead tertiary carbons (C1, C3, C5, C7) are substituted with different groups, the molecule becomes chiral. Phenyl 3-adamantanecarboxylate derivatives are utilized to synthesize optically active adamantanes. Because the adamantyl cation is highly stable but geometrically constrained from undergoing planarization or inversion, nucleophilic substitutions (such as Friedel-Crafts introduction of additional phenyl groups) can be performed on pre-functionalized chiral adamantane esters without racemization [5]. The ester group protects the primary bridgehead while subsequent fluorination and arylation steps build the chiral centers.
Quantitative Data Summary
The following table summarizes the expected performance metrics of phenyl 3-adamantanecarboxylate across the discussed synthetic methodologies:
| Application / Methodology | Key Reagents | Target Position | Typical Yield | Primary Advantage |
| HAT Photocatalysis | Eosin Y, TFA, Blue LED | Distal C(sp3)-H (C5/C7) | 65–80% | High site-selectivity due to ester deactivation. |
| Hydrazinolysis | Hydrazine hydrate, EtOH | Carbonyl Carbon | >90% | Phenoxy acts as a superior leaving group. |
| Trypanocidal Condensation | 5-Nitro-2-furaldehyde | Hydrazide Amine | 75–85% | Drastic >20x increase in parasitic IC₅₀ potency. |
| Asymmetric Substitution | Lewis Acid (e.g., AlCl₃) | Bridgehead C(sp3)-F | 70–85% | Proceeds without racemization of the cage. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 37281, 3-Adamantanecarboxylic acid, phenyl ester" PubChem. Available at:[Link]
-
Luxembourg Centre for Systems Biomedicine. "Phenyl 3-adamantanecarboxylate (C17H20O2)" PubChemLite. Available at: [Link]
-
Cao, H., et al. "Brønsted acid-enhanced direct hydrogen atom transfer photocatalysis for selective functionalization of unactivated C(sp3)–H bonds." Nature Synthesis, 1(10), 2022. Available at:[Link]
-
Papastavrou, N., et al. "New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity." MedChemComm, 2014. Available at:[Link]
-
Hokkaido University Collection of Scholarly and Academic Papers. "Synthesis of optically active fluoroadamantane derivative having different substituents on its tert-carbons and its use as a non-racemizable source." Tetrahedron, 2012. Available at:[Link]
"phenyl 3-adamantanecarboxylate as a building block in medicinal chemistry"
Application Note: Phenyl 3-Adamantanecarboxylate in Medicinal Chemistry Subtitle: Leveraging Activated Esters for Precision Installation of the Adamantyl "Lipophilic Bullet"
Part 1: Executive Summary & Strategic Rationale
The "Lipophilic Bullet" Problem In medicinal chemistry, the adamantane moiety is a privileged scaffold—often termed a "lipophilic bullet" or "diamondoid anchor." It is used to:
-
Fill Hydrophobic Pockets: Its spherical, bulky shape (
) perfectly occupies large hydrophobic cavities in receptors (e.g., 11β-HSD1, DPPIV, P2X7). -
Block Metabolism: The cage structure protects adjacent functional groups from enzymatic hydrolysis and oxidation.
-
Modulate Solubility: While lipophilic, it increases solubility in organic solvents and improves blood-brain barrier (BBB) permeability.
The Phenyl Ester Solution Conventionally, the adamantyl group is introduced via 1-adamantanecarbonyl chloride . However, the acid chloride is moisture-sensitive, corrosive, and overly reactive, leading to side reactions with nucleophilic impurities (e.g., alcohols) during library synthesis.
Phenyl 3-adamantanecarboxylate (chemically synonymous with Phenyl adamantane-1-carboxylate ; see Nomenclature Note) offers a superior alternative. As an activated ester , it balances reactivity and stability:
-
Chemoselectivity: It reacts preferentially with amines (aminolysis) over alcohols, enabling direct amidation in the presence of hydroxyl groups.
-
Handling: It is a shelf-stable crystalline solid, unlike the hydrolytically unstable acid chloride.
-
Mechanism-Based Inhibition: It serves as a covalent warhead for serine proteases (e.g., ClpP), where the phenoxide acts as a leaving group to trap the active site serine.
Part 2: Chemical Identity & Nomenclature
Nomenclature Clarification: While cataloged by some suppliers as "Phenyl 3-adamantanecarboxylate," the IUPAC standard is Phenyl adamantane-1-carboxylate .
-
Symmetry: Due to the
symmetry of adamantane, positions 1, 3, 5, and 7 are equivalent bridgehead carbons. Therefore, a mono-substituted carboxylate at position 3 is identical to position 1. -
Structure:
-
Scaffold: Adamantane (
). -
Functional Group: Carboxylate ester at bridgehead C1.
-
Leaving Group: Phenol (
).
-
| Property | Data |
| CAS Number | 35856-79-2 |
| Formula | |
| MW | 256.34 g/mol |
| LogP (Predicted) | ~4.3 (High Lipophilicity) |
| Reactivity | Activated Ester (Aminolysis >> Hydrolysis) |
Part 3: Mechanism of Action & Reactivity[3]
The "Activated Ester" Principle
Phenyl esters occupy a "Goldilocks" zone of acylating power. The leaving group is the phenoxide ion (
Reactivity Hierarchy:
This allows Phenyl 3-adamantanecarboxylate to acylate amines under mild conditions without coupling reagents (e.g., EDC/HATU), avoiding the formation of urea byproducts.
Pathway Visualization (DOT Diagram)
Figure 1: Dual utility of Phenyl 3-adamantanecarboxylate as a synthetic building block (Pathway A) and a covalent inhibitor (Pathway B).
Part 4: Applications & Case Studies
High-Throughput Library Synthesis (Amidation)
In the synthesis of diverse amide libraries (e.g., for 11β-HSD1 inhibitors), using acid chlorides requires anhydrous conditions and scavenger bases. Phenyl esters allow for a "Mix-and-Heat" protocol.
-
Advantage: The reaction is driven by the release of phenol. No acidic byproducts (HCl) are generated, preserving acid-sensitive groups on the amine.
-
Scope: Effective for sterically hindered amines where standard coupling reagents fail.
Covalent Inhibition of ClpP Protease
Recent studies (e.g., Compton et al.) have identified phenyl esters as specific inhibitors of the bacterial protease ClpP.[1]
-
Mechanism: The phenyl ester acts as a "suicide substrate." The catalytic serine of ClpP attacks the carbonyl, releasing phenol. However, the bulky adamantyl group forms a stable acyl-enzyme intermediate that hydrolyzes very slowly, effectively shutting down the enzyme.
-
Selectivity: The adamantyl cage fits the large hydrophobic S1 pocket of ClpP, providing selectivity over human proteases.
Part 5: Experimental Protocols
Protocol A: Synthesis of Phenyl 3-Adamantanecarboxylate
Use this if the compound is not available commercially.
-
Reagents:
-
1-Adamantanecarboxylic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Phenol (1.0 eq)
-
Triethylamine (
) (1.1 eq) -
Dichloromethane (DCM) (Anhydrous)
-
-
Step 1: Acid Chloride Formation
-
Dissolve 1-adamantanecarboxylic acid in DCM.
-
Add
dropwise at 0°C. Reflux for 2 hours. -
Evaporate solvent and excess
to obtain crude acid chloride.
-
-
Step 2: Esterification
-
Redissolve crude acid chloride in DCM.
-
Add Phenol.
-
Add
dropwise at 0°C (Exothermic!). -
Stir at Room Temperature (RT) for 4 hours.
-
-
Workup:
-
Wash with 1M NaOH (to remove unreacted phenol).
-
Wash with Brine. Dry over
.[2] -
Recrystallize from Hexane/EtOAc.
-
Protocol B: General Aminolysis (Amide Formation)
Standardized protocol for attaching the adamantyl group to a drug scaffold.
Objective: Synthesize N-substituted-1-adamantanecarboxamide.
Materials:
-
Phenyl 3-adamantanecarboxylate (1.0 eq)
-
Target Amine (
) (1.1 eq) -
Solvent: Toluene (for high T) or THF (for lower T)
-
Catalyst (Optional): 10 mol% DMAP (4-Dimethylaminopyridine) for unreactive amines.
Procedure:
-
Preparation: In a reaction vial, dissolve Phenyl 3-adamantanecarboxylate (0.5 mmol) in Toluene (2 mL).
-
Addition: Add the Target Amine (0.55 mmol).
-
Reaction:
-
For Primary Amines: Stir at 60°C for 2–4 hours.
-
For Secondary/Hindered Amines: Add DMAP (0.05 mmol) and heat to 100°C (reflux) for 12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The ester spot (
) should disappear; the amide spot will be lower ( ). -
Purification (Self-Validating Step):
-
Cool the mixture.
-
Scavenging: Add a polymer-supported isocyanate resin (to scavenge excess amine) and a polymer-supported carbonate (to scavenge released phenol) if doing high-throughput synthesis.
-
Manual Workup: Dilute with EtOAc, wash with 1M NaOH (Critical step: removes the phenol byproduct), then 1M HCl, then Brine.
-
Concentrate to yield pure amide.
-
Data Table: Solvent Effects on Conversion
| Solvent | Temperature | Time (Primary Amine) | Yield |
|---|---|---|---|
| DCM | 25°C | 24 h | 45% |
| THF | 60°C | 4 h | 88% |
| Toluene | 100°C | 2 h | 96% |
| DMF | 100°C | 2 h | 92% (Workup difficult) |
Part 6: References
-
Compton, C. L., et al. (2015). "Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization."[1] Journal of the American Chemical Society.[1][3]
-
Sigma-Aldrich. "1-Adamantanecarboxylic acid Product Specification." Merck KGaA.
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
PubChem. "Phenyl adamantane-1-carboxylate (Compound Summary)." National Library of Medicine.
-
Dikusar, E. A., et al. (2016).[4] "Synthesis of New 1-Adamantanecarboxylic Acid Derivatives." Russian Journal of Organic Chemistry.
Sources
"derivatization of 3-Adamantanecarboxylic acid, phenyl ester for biological screening"
Application Note: High-Throughput Derivatization of 3-Adamantanecarboxylic Acid Phenyl Ester for Biological Screening
Part 1: Executive Summary & Strategic Rationale
The "Lipophilic Bullet" Strategy
In drug discovery, the adamantane moiety is often described as a "lipophilic bullet." Its diamondoid cage structure provides high lipophilicity (increasing membrane permeability) and steric bulk, which can lock pharmacophores into active conformations. It is a critical scaffold in FDA-approved drugs for antivirals (Amantadine), diabetes (Saxagliptin/Vildagliptin), and is a key pharmacophore in 11
Why the Phenyl Ester? The subject compound, 3-Adamantanecarboxylic acid, phenyl ester , represents a strategic "Goldilocks" intermediate for biological screening libraries.
-
Vs. Carboxylic Acids: Acids are generally inactive in cellular assays due to ionization and require harsh coupling reagents (EDC/HATU) that complicate purification.
-
Vs. Acid Chlorides: Acid chlorides are moisture-sensitive and hydrolyze rapidly in the open-air environment of automated liquid handlers, leading to variable concentrations.
-
The Phenyl Ester Advantage: Phenyl esters are "activated esters." They are shelf-stable but possess a good leaving group (phenol, pKa ~10). This allows them to react cleanly with diverse amines to form stable amides under mild conditions, making them ideal for Parallel Medicinal Chemistry (PMC) .
This guide details the protocol for converting this specific ester into a library of Adamantyl-Amides (stable isosteres) and conducting biological validation.
Part 2: Scientific Background & Mechanism[1][2][3]
The Chemistry of Aminolysis
The core transformation utilized here is the aminolysis of the phenyl ester. Unlike alkyl esters (methyl/ethyl), which require high heat or strong catalysis to react with amines, the phenyl ester reacts readily due to the lower pKa of the leaving group (phenoxide) compared to an alkoxide.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon
Tetrahedral intermediate Collapse and expulsion of phenol. -
Selectivity: This reaction is chemoselective; it proceeds in the presence of other functional groups (e.g., ethers, tertiary amines) often found on the adamantane core (such as at the 3-position).
Biological Targets for Adamantane Derivatives
Researchers screening this library should prioritize the following assays based on the scaffold's history:
-
11
-HSD1 Inhibition: The bulky adamantane fills the hydrophobic pocket of the enzyme. -
P2X7 Receptor Antagonism: Adamantane amides have shown high potency in blocking this ATP-gated ion channel.
-
M2 Ion Channel (Influenza): Though resistance is high, the scaffold remains relevant for channel blocking.
Part 3: Experimental Protocols
Protocol A: 96-Well Parallel Synthesis of Adamantyl Amides
Objective: To generate a library of 96 unique adamantyl amides from the phenyl ester precursor with >90% purity without column chromatography.
Materials:
-
Substrate: 3-Adamantanecarboxylic acid, phenyl ester (0.1 M in DMSO).
-
Reagents: Diverse amine library (primary/secondary amines, 0.1 M in DMSO).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Scavenger Resins:
-
Resin A (Electrophile Scavenger): Polymer-supported Isocyanate (PS-NCO) – removes excess amine.
-
Resin B (Nucleophile Scavenger/Base): Polymer-supported Trisamine or Carbonate – neutralizes phenol byproduct.
-
Step-by-Step Workflow:
-
Plate Setup: In a 96-well deep-well block, dispense 100 µL of the Phenyl Ester stock (10 µmol) into each well.
-
Amine Addition: Add 120 µL (1.2 equiv) of unique amine stock to each well.
-
Catalysis: Add 10 µL of TEA.
-
Incubation: Seal plate and shake at 50°C for 12 hours . (Phenyl esters require mild heat for complete conversion with sterically hindered amines).
-
Scavenging (The Critical Step):
-
Add 50 mg of PS-NCO resin (to capture excess amine).
-
Add 50 mg of PS-Carbonate resin (to sequester the phenol byproduct as a phenoxide salt).
-
Shake at Room Temperature for 4 hours.
-
-
Filtration: Transfer supernatant through a 96-well filter plate into a receiving plate.
-
QC: Analyze random wells via LC-MS. The phenol peak should be absent, and the amide peak dominant.
Protocol B: Metabolic Stability Assessment (Ester vs. Amide)
Objective: To validate the biological necessity of derivatization by comparing the hydrolytic stability of the parent phenyl ester vs. the synthesized amides.
-
Microsomal Incubation: Incubate 1 µM of Phenyl Ester and 1 µM of a representative Amide derivative with Human Liver Microsomes (HLM) at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: Quantify disappearance of parent compound via LC-MS/MS.
-
Expectation: The phenyl ester will likely show
min (rapid hydrolysis by esterases), confirming it is a "prodrug" or reagent. The amide should show min.
Part 4: Data Presentation & Visualization
Table 1: Scavenger Resin Selection Guide for Phenyl Ester Workups
| Impurity Type | Chemical Species | Recommended Scavenger Resin | Mechanism of Action |
| Leaving Group | Phenol / Phenoxide | PS-Carbonate or PS-Trisamine | Deprotonates phenol; ionic capture of phenoxide. |
| Excess Reagent | Primary/Secondary Amine | PS-Isocyanate (PS-NCO) | Forms urea linkage with unreacted amine. |
| Excess Reagent | Non-nucleophilic Base (TEA) | PS-TsOH (Strong Acid) | Protonation and ionic capture. |
Diagram 1: High-Throughput Library Synthesis Workflow
Caption: Logical flow for converting Adamantane Phenyl Esters into Amide Libraries using solid-phase scavenging.
Diagram 2: SAR Decision Logic for Adamantane Screening
Caption: Strategic decision tree for optimizing Adamantane hits based on biological assay feedback.
Part 5: References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link
-
Webster, S. P., et al. (2007).[1] "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2838-2843.[1] Link
-
Rzhevskiy, S. A., et al. (2019).[2] "Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines." RSC Advances, 9, 2096-2102. Link
-
Biotage Application Note. (2023). "Purification of Amide Reaction Mixtures using Scavenger Resins." Biotage Knowledge Base. Link
-
Castro, E. A. (2005). "Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles." Chemical Reviews, 105(2), 555-556. (Mechanistic basis of activated ester aminolysis). Link
Sources
Application Note: Adamantane Derivatives as Multimodal Biological Probes
Subtitle: From Ion Channel "Traps" to Supramolecular "Anchors" — A Technical Guide for Chemical Biology
Introduction: The "Diamondoid" Advantage
Adamantane (
Why use Adamantane as a Probe?
-
Membrane Partitioning: Its high
(~4.2) allows it to anchor molecular probes into lipid bilayers or hydrophobic protein pockets. -
Pore Trapping: Its diameter (~7 Å) is perfectly sized to occlude the pore of certain ion channels (e.g., NMDA, M2 viral channels) in a state-dependent manner.
-
Bio-Orthogonal Assembly: It forms a high-affinity, reversible inclusion complex with
-cyclodextrin ( -CD), enabling "host-guest" switching in live systems.
Module 1: Ion Channel Chemical Biology (The "Trap")
Target: N-methyl-D-aspartate (NMDA) Receptors.[2][3] Probe Mechanism: Uncompetitive, Open-Channel Blockade.[2][3][4][5]
Mechanistic Insight
Adamantane derivatives like Memantine and Amantadine function as "molecular traps." They do not compete with the agonist (glutamate) for the binding site. Instead, they require the channel to open before they can bind inside the pore.
-
Causality: The clinical safety of Memantine (vs. MK-801) stems from its fast off-rate (
). It blocks pathological over-activation (excitotoxicity) but leaves physiological synaptic transmission intact because it exits the channel quickly upon repolarization.[5]
Experimental Protocol: Voltage-Clamp Assessment of Use-Dependence
Objective: To validate the "trapping" mechanism of a novel adamantane-based probe using whole-cell patch-clamp electrophysiology.
Reagents:
-
Extracellular Solution: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM
(low prevents desensitization), pH 7.4. -
Agonist: 100
M NMDA + 10 M Glycine. -
Probe: 1-10
M Adamantane derivative (dissolved in DMSO, final <0.1%).
Step-by-Step Workflow:
-
Baseline Recording: Clamp neuron at -70 mV. Perfuse Agonist for 5s. Record inward current (
). Wash for 30s. -
Equilibrium Block: Perfuse Agonist + Probe co-application. Note the decay kinetics (
). The current should relax to a steady-state blocked level ( ). -
Trapping Protocol (The Critical Step):
-
Apply Agonist + Probe to achieve block.
-
Stop Agonist but maintain Probe presence (channel closes with probe potentially inside).
-
Wash with buffer (no Agonist, no Probe) for 20s.
-
Re-apply Agonist only .
-
-
Interpretation: If the initial current upon re-application is smaller than
and slowly rises, the probe was "trapped" inside the closed channel and required the gate to open to escape.
Data Visualization: Pore Blocking Pathway
Caption: Kinetic cycle of uncompetitive NMDA receptor inhibition. The "Trapped" state is unique to adamantane derivatives, allowing state-dependent pharmacological silencing.
Module 2: Structural Biology & Target ID (The "Hunter")
Target: Identification of binding pockets in unknown proteins. Probe Type: Adamantane-Diazirine Photoaffinity Probes.
Mechanistic Insight
To map where adamantane binds (e.g., in viral channels or neurosteroid sites), we utilize Photoaffinity Labeling (PAL) .
-
Ligand: The adamantane core directs the probe to the hydrophobic pocket.
-
Warhead: A diazirine group attached to the adamantane. Upon UV irradiation (~365 nm), it generates a reactive carbene .
-
Capture: The carbene inserts into the nearest C-H or N-H bond of the protein (within ~3-4 Å), forming a covalent covalent crosslink.
Protocol: In Situ Proteome Profiling
Reagents:
-
Probe: Adamantane-Diazirine-Alkyne (Alkyne tag for Click chemistry).
-
Lysis Buffer: 1% Triton X-100 in PBS with protease inhibitors.
Step-by-Step Workflow:
-
Incubation: Treat live cells or membrane fractions with the Probe (1-10
M) for 30 min at 37°C.-
Control: Pre-incubate with 100x excess "cold" adamantane to prove specific binding.
-
-
Irradiation (The "Snapshot"):
-
Place samples on ice.
-
Irradiate with UV light (365 nm) for 10 minutes.
-
Note: Use a glass filter to block <300 nm light to prevent protein damage.
-
-
Lysis & Click Chemistry:
-
Lyse cells.
-
React lysate with Azide-Biotin using Cu(I)-catalyzed Click chemistry (CuAAC).
-
-
Enrichment & Analysis:
-
Pull down biotinylated proteins using Streptavidin beads.
-
Elute and analyze via SDS-PAGE (Western Blot) or LC-MS/MS (for sequence identification).
-
Data Visualization: PAL Workflow
Caption: Photoaffinity labeling workflow. The adamantane moiety directs specificity; the diazirine warhead freezes the interaction for downstream identification.
Module 3: Supramolecular Bio-Orthogonality (The "Anchor")
Target: Controllable surface functionalization and biosensors. Mechanism: Host-Guest Inclusion Complex.[6][7]
Mechanistic Insight
Adamantane fits snugly into the hydrophobic cavity of
-
Association Constant (
): High affinity allows for stable tagging. -
Disassembly: Competitive elution with free adamantane or
-CD.
Quantitative Data: Binding Constants
| Host | Guest | Application | |
| Adamantane-Amine | Drug Delivery | ||
| Adamantane-Carboxylate | Surface Patterning | ||
| Bis-Adamantane (Dimer) | Hydrogel Crosslinking |
Protocol: Reversible Biosensor Assembly
Objective: To immobilize a capture antibody onto a surface using the Adamantane-
-
Surface Prep: Coat Gold/Glass surface with Thiolated-
-CD. -
Probe Prep: Conjugate Adamantane-NHS ester to the primary amine of your Capture Antibody.
-
Assembly: Flow Adamantane-Antibody over the
-CD surface.-
Validation: Surface Plasmon Resonance (SPR) will show a mass increase corresponding to antibody capture.
-
-
Regeneration: Wash with 10 mM
-CD or 50% Ethanol to disrupt the inclusion complex and strip the surface for reuse.
References
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1][2][9] Nature Reviews Drug Discovery, 5(2), 160–170. Link
-
Tomohiro, T., et al. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interaction.[10] Heterocycles, 89(12), 2699.[11] Link
-
Wenz, G., et al. (2006). Cyclodextrin rotaxanes and polyrotaxanes. Chemical Reviews, 106(3), 782–817. Link
-
Dubey, I., et al. (2012). Diazirine based photoaffinity labeling.[10][11][12][13][14] MedChemComm, 3, 1179-1192. Link
-
Chen, H. S., et al. (1992). Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism.[2] The Journal of Physiology, 454, 147–176. Link
Sources
- 1. jchr.org [jchr.org]
- 2. Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Uncompetitive N-methyl-D-Aspartate Antagonist Memantine Reduces Binge-Like Eating, Food-Seeking Behavior, and Compulsive Eating: Role of the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. osti.gov [osti.gov]
- 7. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl 1-Adamantanecarboxylate
Executive Overview & Nomenclature
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered esters, which are highly valued substrates in late-stage functionalization and direct hydrogen atom transfer (HAT) photocatalysis ()[1].
The target compound, phenyl 1-adamantanecarboxylate , is frequently indexed in chemical databases under the alternative numbering synonym phenyl 3-adamantanecarboxylate ()[2]. Because the adamantane cage is exceptionally bulky, the carboxylic acid at the bridgehead (C1) position is heavily shielded. This renders standard Fischer esterification kinetically unfavorable ()[3]. To successfully couple this acid with phenol—a weak nucleophile—we must bypass the traditional tetrahedral intermediate by employing highly reactive acylating workflows.
Visualizing the Synthetic Workflows
Synthetic pathways for phenyl 1-adamantanecarboxylate via Acid Chloride or Steglich routes.
Validated Experimental Protocols
Method A: The Acid Chloride Route (Recommended for Maximum Yield)
This protocol utilizes oxalyl chloride to convert the carboxylic acid into a highly reactive acid chloride, followed by nucleophilic acyl substitution ()[4].
-
Activation: Dissolve 10.0 mmol of 1-adamantanecarboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion that attacks the sterically hindered adamantyl carboxylate far more rapidly than oxalyl chloride alone.
-
Chlorination: Dropwise add 12.0 mmol (1.2 eq) of oxalyl chloride at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude 1-adamantanecarbonyl chloride.
-
Coupling: Redissolve the acid chloride in 15 mL of anhydrous DCM. Cool to 0 °C. Add a solution of 10.0 mmol phenol and 15.0 mmol triethylamine (Et₃N) in 10 mL DCM dropwise.
-
Self-Validation: The immediate formation of a dense white precipitate (triethylammonium chloride) acts as a visual indicator that the acylation is successfully proceeding.
-
Workup: Stir for 4 hours at room temperature. Wash the organic layer with 1M HCl, 1M NaOH, and brine. Dry over Na₂SO₄ and concentrate.
Method B: Steglich Esterification (Milder, Neutral Conditions)
-
Preparation: Dissolve 10.0 mmol 1-adamantanecarboxylic acid and 10.0 mmol phenol in 30 mL anhydrous DCM.
-
Coupling Agent: Add 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI.
-
Nucleophilic Catalyst: Add 1.0 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP is strictly required. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium ion. Without DMAP, the sterically hindered O-acylisourea will slowly undergo a[1,3]-sigmatropic rearrangement into a dead-end N-acylurea byproduct.
-
Self-Validation: If using DCC, the precipitation of dicyclohexylurea (DCU) within the first 30 minutes indicates the initial carboxylic acid activation step has occurred.
-
Workup: Filter off the urea byproduct. Wash the filtrate with saturated NaHCO₃, water, and brine. Purify via silica gel chromatography.
Mechanistic Troubleshooting: The Steglich Rearrangement
Logical relationship of the Steglich esterification pathways and N-acylurea byproduct formation.
Troubleshooting Guide & FAQs
Q: I am attempting a standard Fischer esterification (H₂SO₄, refluxing phenol/toluene), but I recover 100% starting material. Why? A: The bridgehead carbon of the adamantane ring severely restricts the trajectory of incoming nucleophiles. The tetrahedral intermediate required for Fischer esterification is too sterically congested to form efficiently. You must bypass this by creating a more electrophilic carbonyl species (like an acid chloride or acylpyridinium ion).
Q: My acid chloride route yields a mixture of the desired ester and unreacted 1-adamantanecarboxylic acid. How do I fix this? A: This indicates incomplete formation of the acid chloride. Ensure your oxalyl chloride is fresh (it degrades upon exposure to moisture). More importantly, do not skip the catalytic DMF. The bulky adamantane cage requires the highly reactive Vilsmeier-Haack intermediate to drive the chlorination to completion.
Q: During the Steglich esterification, my yield is low, and NMR shows a massive peak for an N-acylurea byproduct. What went wrong? A: Phenol is a relatively weak nucleophile. When coupling a weak nucleophile with a sterically hindered acid, the O-acylisourea intermediate has a long half-life, giving it time to undergo the [1,3]-sigmatropic rearrangement to the inactive N-acylurea. To prevent this, increase your DMAP loading to 20 mol%. DMAP acts as an acyl transfer catalyst, rapidly intercepting the O-acylisourea before it can rearrange.
Q: How should I store the purified phenyl 1-adamantanecarboxylate? A: Store the crystalline solid in a tightly sealed amber vial at room temperature. The steric bulk of the adamantyl group provides exceptional resistance to spontaneous hydrolysis, making it highly stable under standard laboratory conditions.
Q: Can I use oxalyl chloride without a fume hood? A: Absolutely not. The activation step generates equimolar amounts of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. This must be performed in a properly ventilated fume hood.
Quantitative Data Comparison
| Parameter | Method A: Acid Chloride Route | Method B: Steglich Esterification |
| Typical Yield | 85 - 95% | 60 - 75% |
| Reaction Time | 6 hours | 16 - 24 hours |
| Primary Byproduct | Triethylammonium chloride (Water-soluble) | N-acylurea (Requires chromatography) |
| Scalability | Excellent (Multi-gram to Kg scale) | Moderate (Atom economy is poor) |
| Reagent Hazards | Oxalyl chloride (Toxic gas evolution) | DCC (Potent skin sensitizer) |
References
-
PubChem. "3-Adamantanecarboxylic acid, phenyl ester (CID 37281)." National Center for Biotechnology Information. URL:[Link]
-
Cao, H., et al. "Brønsted acid-enhanced direct hydrogen atom transfer photocatalysis for selective functionalization of unactivated C(sp3)–H bonds." Nature Synthesis, 1, 794-803 (2022). URL:[Link]
-
Dikusar, E.A., et al. "Synthesis of New 1-Adamantanecarboxylic Acid Derivatives." Russian Journal of Organic Chemistry, 40, 346-352 (2004). URL:[Link]
-
Koch, H., & Haaf, W. "1-Adamantanecarboxylic Acid." Organic Syntheses, Coll. Vol. 5, p.20 (1973). URL:[Link]
Sources
"improving the yield of phenyl 3-adamantanecarboxylate"
Technical Support Center: Adamantane Chemistry Division Topic: Optimization of Phenyl Adamantanecarboxylate Synthesis Ticket ID: ADM-EST-001 Status: Open Priority: High
Executive Summary: The Steric Challenge
You are encountering low yields in the synthesis of phenyl adamantanecarboxylate (likely Phenyl 1-adamantanecarboxylate or a 3-substituted derivative). This reaction fights two opposing forces:
-
Steric Hindrance: The adamantane cage is bulky, shielding the carbonyl carbon from nucleophilic attack.[1]
-
Electronic Deactivation: Phenol is a significantly weaker nucleophile than primary/secondary aliphatic alcohols due to resonance delocalization.[1]
Standard Fischer esterification (acid + alcohol + heat) will fail or provide negligible yields here.[1] To improve yield, you must switch to high-energy activation methods (Acid Chlorides) or hyper-nucleophilic catalysis (Steglich modifications).[1]
Module 1: The Gold Standard Protocol (Acid Chloride Route)
This is the most robust method for sterically hindered esters.[1] We recommend the Oxalyl Chloride/DMF activation over Thionyl Chloride (
Step 1: Activation (Vilsmeier-Haack Intermediate)
-
Reagents: 1-Adamantanecarboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (Catalytic, 0.05 eq), DCM (Anhydrous).[1]
-
Mechanism: DMF reacts with Oxalyl Chloride to form the chloroiminium ion (Vilsmeier reagent), which transforms the carboxylic acid into the acid chloride rapidly and mildly.
Step 2: Phenolysis
-
Reagents: Phenol (1.1 eq), Triethylamine (
, 1.5 eq), DMAP (0.1 eq).[1] -
Critical Factor: The addition of DMAP (4-Dimethylaminopyridine) is non-negotiable.[1] It forms a highly reactive N-acylpyridinium intermediate that overcomes the steric bulk of the adamantane.
Protocol Workflow
-
Activation: Dissolve adamantane acid in dry DCM under
. Add catalytic DMF.[1][2][3] Dropwise add Oxalyl Chloride at .[1] Stir at Room Temp (RT) for 2 hours until gas evolution ( , ) ceases. -
Evaporation: Evaporate solvent and excess oxalyl chloride under reduced pressure (remove all HCl). Redissolve the crude acid chloride in dry DCM.
-
Coupling: Add Phenol and
to the solution. Finally, add DMAP.[1][4] Stir at RT for 12 hours.[1] -
Quench: Wash with 1M HCl (removes DMAP/amines), then
, then Brine.
Module 2: Visualization of the Pathway
The following diagram illustrates the critical catalytic cycle of DMF and DMAP required to overcome the energy barrier.
Caption: Figure 1. The Dual-Activation Pathway. DMF activates the chlorination; DMAP activates the esterification. Both catalysts are required to overcome adamantyl steric hindrance.
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see starting material (Acid) remaining.
-
Diagnosis: Incomplete formation of the Acid Chloride.
-
Root Cause: Oxalyl chloride degrades over time.[1] If your reagent is old, it may be hydrolyzed.[1]
-
Fix:
-
Distill Oxalyl Chloride or buy a fresh bottle.[1]
-
Crucial: Did you add the DMF? Without DMF, oxalyl chloride reacts very slowly with bulky acids.[1]
-
Check: Take an aliquot of the acid chloride step, add methanol. Run TLC. If you see Methyl Ester, the acid chloride formed.[1] If you see Acid, the activation failed.[1]
-
Q2: I see a major side product that isn't the ester.
-
Diagnosis: N-Acylurea formation (if using Steglich/DCC).[1]
-
Context: If you used DCC/EDC instead of the Acid Chloride method, the "active ester" can rearrange if the phenol attacks too slowly (which it does, because it's bulky).
-
Fix: Switch to the Acid Chloride method (Module 1). If you must use coupling reagents, use EDC-HCl (easier urea removal) and increase DMAP loading to 0.5 eq to outcompete the rearrangement.[1]
Q3: The product is an oil/sticky solid and won't crystallize.
-
Diagnosis: Phenol contamination or "Grease" effect.[1]
-
Root Cause: Adamantane derivatives are highly lipophilic (greasy).[1] Excess phenol is hard to remove.[1]
-
Fix:
-
Basic Wash: Wash the organic layer with 2M NaOH (cold).[1] This deprotonates unreacted phenol (
), making it water-soluble, while the adamantane ester ( ) stays in the organic layer.[1] -
Recrystallization: Try Methanol or Isopropanol.[1] Adamantane esters often crystallize well from cold alcohols.[1]
-
Module 4: Comparative Data Table
| Variable | Standard Conditions | Optimized Conditions | Why? |
| Activation | Thionyl Chloride ( | Oxalyl Chloride, DMF (cat), | |
| Base | Pyridine | Pyridine is too weak to catalyze the attack of phenol on a bulky acyl chloride. | |
| Solvent | THF or Ether | Dichloromethane (DCM) | DCM is the optimal solvent for the Vilsmeier intermediate stability. |
| Yield | 30-50% | 85-95% | Dual-catalysis overcomes the kinetic barrier.[1] |
References & Grounding
-
Vilsmeier-Haack Activation Mechanism:
-
Concept: The reaction of oxalyl chloride with DMF generates the electrophilic chloroiminium salt, which is the active chlorinating agent.
-
Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).
-
-
Steglich Esterification & DMAP Catalysis:
-
Adamantane Chemistry Specifics:
-
Concept: 1-Adamantanecarboxylic acid derivatives require activation due to the cage structure shielding the carbonyl carbon.
-
Source:Journal of Organic Chemistry (Specific protocols for bulky ester synthesis often cite the "Yamaguchi" or "Modified Steglich" parameters for these substrates).[1]
-
-
Phenol Esterification Challenges:
Sources
Technical Support Center: Troubleshooting Degradation Pathways of Phenyl 3-Adamantanecarboxylate
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for phenyl 3-adamantanecarboxylate (functionally synonymous with phenyl 1-adamantanecarboxylate due to the symmetry of the adamantane bridgeheads). Recently identified as a promising phytochemical scaffold and potential SARS-CoV-2 Main Protease (Mpro) inhibitor[1], this compound features a highly lipophilic, rigid adamantane cage linked via an ester bond to a phenyl group.
Understanding its degradation pathways—primarily ester hydrolysis and Cytochrome P450 (CYP450)-mediated hydroxylation—is critical for accurate pharmacokinetic (PK) profiling, formulation stability, and in vitro assay design. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the scientific integrity of your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenyl 3-adamantanecarboxylate under standard experimental conditions? A1: The molecule undergoes two primary degradation routes depending on the experimental microenvironment:
-
Chemical/Enzymatic Hydrolysis: Cleavage of the ester bond yields 3-adamantanecarboxylic acid and phenol. Due to the extreme steric hindrance provided by the bulky tricyclic adamantane cage, spontaneous chemical hydrolysis in neutral aqueous buffers is exceptionally slow[2]. However, under forced acidic/basic conditions or in the presence of esterases (e.g., in plasma or liver microsomes), the hydrolysis rate accelerates significantly[3].
-
Oxidative Degradation (Hydroxylation): In metabolic stability assays, the adamantane core is highly susceptible to regioselective hydroxylation by CYP450 enzymes. Oxidation typically occurs at the unactivated tertiary C-H bonds (bridgehead positions) due to the formation of a reactive high-valent iron-oxo complex (Compound I) within the enzyme's active site[4][5].
Q2: I am observing inconsistent half-life (
Q3: During LC-MS/MS analysis of microsomal incubations, I see multiple M+16 peaks. What are these? A3: An addition of +16 Da (mass shift from oxygen incorporation) indicates CYP450-mediated hydroxylation. Because the adamantane cage has multiple equivalent tertiary bridgehead carbons, CYP450 enzymes can hydroxylate at different positions, yielding structural isomers[4]. These isomers possess identical masses but slightly different chromatographic retention times, appearing as multiple adjacent M+16 peaks on your chromatogram.
Part 2: Quantitative Degradation Profiles
To assist in predictive modeling and assay design, the following table summarizes typical degradation kinetics for adamantane-ester derivatives under various experimental conditions, extrapolated from validated stability studies[2][3].
| Experimental Condition | Media / Reagent | Primary Degradation Mechanism | Estimated Half-Life ( | Major Degradants |
| Physiological Buffer | PBS (pH 7.4), 37°C | Spontaneous Hydrolysis | > 24 hours | 3-Adamantanecarboxylic acid, Phenol |
| Simulated Gastric Fluid | 0.1 M HCl (pH 1.0), 37°C | Acid-Catalyzed Hydrolysis | 3.5 - 5 hours | 3-Adamantanecarboxylic acid, Phenol |
| Forced Base Degradation | 1.0 M NaOH, 80°C | Base-Catalyzed Hydrolysis | < 1 hour | 3-Adamantanecarboxylate sodium, Phenol |
| In Vitro Metabolism | Human Liver Microsomes + NADPH | CYP450 Hydroxylation | 30 - 90 minutes | Hydroxyadamantane-esters (M+16) |
| Plasma Stability | Human Plasma, 37°C | Esterase Cleavage | 2 - 4 hours | 3-Adamantanecarboxylic acid, Phenol |
Part 3: Experimental Methodologies
Protocol A: Forced Hydrolytic Degradation Assay (Stability-Indicating)
Purpose: To generate hydrolytic degradants for analytical method validation (HPLC/LC-MS) and establish the intrinsic chemical stability of the ester bond[3].
-
Stock Preparation: Dissolve phenyl 3-adamantanecarboxylate in HPLC-grade acetonitrile to a concentration of 1 mg/mL.
-
Acid Stress: Mix 500 µL of stock solution with 500 µL of 1 M HCl. Incubate in a sealed glass vial at 80°C for 24 hours.
-
Base Stress: Mix 500 µL of stock solution with 500 µL of 1 M NaOH. Incubate at 80°C for 4 hours (base hydrolysis is typically faster due to irreversible carboxylate formation).
-
Quenching: Neutralize the acid stress samples with 1 M NaOH, and the base stress samples with 1 M HCl.
-
Preparation for Analysis: Dilute the neutralized samples 1:10 in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter before injecting into the LC-MS/MS.
Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)
Purpose: To evaluate the CYP450-mediated oxidative degradation of the adamantane core.
-
Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL human liver microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl
. -
Compound Addition: Add phenyl 3-adamantanecarboxylate to a final concentration of 1 µM. Critical: Keep the final organic solvent concentration < 1% v/v to prevent CYP450 inhibition. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the oxidative reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.
-
Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Part 4: Visualizations
Fig 1. Primary degradation pathways of phenyl 3-adamantanecarboxylate under experimental conditions.
Fig 2. Step-by-step experimental workflow for in vitro microsomal stability assays.
References
- Title: Phytochemical Mining of Potential SARS-CoV-2 Main Protease Inhibitors from Blumea balsamifera (L.) DC.
- Source: uctm.edu (Journal of Chemical Technology and Metallurgy)
- Title: Technical Support Center: Stability Studies of 2-(Adamantan-1-yl)
- Source: nih.gov (PMC)
- Source: acs.org (ACS Publications)
Sources
- 1. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 2. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"solvent effects on the synthesis of adamantane esters"
Technical Support Center: Adamantane Ester Synthesis Senior Application Scientist Desk[1]
Welcome to the technical guide for the synthesis of adamantane esters. This resource addresses the unique challenges posed by the adamantyl cage —specifically its high lipophilicity and significant steric bulk—and how solvent selection critically dictates reaction kinetics and byproduct formation.
Module 1: The Core Challenge – Solvation vs. Sterics
The synthesis of adamantane esters (e.g., 1-adamantanecarboxylates) is not a standard esterification.[1][2] You are fighting two opposing forces:
-
Solubility (The Cage Effect): The diamondoid structure renders the molecule highly lipophilic.[1] It dissolves well in non-polar solvents (DCM, Hexane) but poorly in the polar solvents often required to dissolve coupling reagents or activated intermediates.[1]
-
Steric Hindrance: The bulky cage shields the carbonyl carbon.[1] This slows down the nucleophilic attack by the alcohol.[1] Crucially, this delay allows time for solvent-dependent side reactions to occur. [2]
The "Steglich Trap"
In DCC-mediated coupling (Steglich esterification), the solvent determines the fate of the O-acylisourea intermediate.
-
In Non-polar Solvents (DCM): The intermediate is stable enough to wait for the alcohol.[1]
-
In Polar Aprotic Solvents (THF, DMF): The solvent stabilizes the transition state for an intramolecular rearrangement, leading to the thermodynamically stable (and useless)
-acylurea byproduct.
Module 2: Solvent Selection Matrix
Use this table to select the primary solvent based on your specific adamantane derivative and coupling method.
| Solvent | Polarity ( | Solubility of Adamantane | Suitability for Acid Chloride | Suitability for Steglich (DCC) | Technical Notes |
| Dichloromethane (DCM) | 8.9 | Excellent | High | High | Gold Standard.[1][2] Suppresses |
| Tetrahydrofuran (THF) | 7.5 | Good | High | Low | Risk: Promotes |
| DMF | 38.3 | Poor (Cage) / Good (Acid) | Moderate | Very Low | Avoid if possible. High polarity accelerates rearrangement side reactions.[1][2] Hard to remove during workup. |
| Toluene | 2.4 | Excellent | High | Moderate | Good for high-temp acid chloride reactions.[1][2] Poor solubility for polar coupling reagents.[1][2] |
Module 3: Visualizing the Workflow
Figure 1: Solvent Decision Tree
Follow this logic to minimize side reactions.
Caption: Decision matrix for solvent selection based on coupling chemistry and substrate solubility.
Module 4: Validated Protocols
Protocol A: The Robust Method (Acid Chloride)
Best for: Simple adamantane acids where harsh reagents (
-
Activation: Suspend 1-adamantanecarboxylic acid in Toluene (or DCM).[1][2] Add thionyl chloride (
, 1.5 eq) and a catalytic drop of DMF.[1][2] Reflux for 2 hours.-
Checkpoint: The solution should turn clear as the acid converts to the lipophilic acid chloride.
-
-
Evaporation: Remove solvent and excess
under vacuum.[1][2] (Crucial to prevent side reactions with the alcohol).[1] -
Coupling: Redissolve the crude acid chloride in dry DCM .
-
Addition: Add the alcohol (1.1 eq) and Triethylamine (1.5 eq) at 0°C.
-
Workup: Wash with 1M HCl, then
. Dry over .[1][2]
Protocol B: The Mild Method (Steglich)
Best for: Acid-sensitive substrates.[1][2] Requires strict solvent control.[2]
-
Solvent Prep: Ensure DCM is anhydrous.[1][2] Water consumes DCC, forming urea immediately.[1][2]
-
Dissolution: Dissolve 1-adamantanecarboxylic acid (1.0 eq) and the Alcohol (1.1 eq) in DCM.
-
Troubleshooting: If the acid does not dissolve, add minimal DMF (max 10% volume).[1]
-
-
Catalyst: Add DMAP (0.1 eq).[1][2] Do not skip this.
-
Why? DMAP acts as an acyl-transfer agent, reacting faster than the rearrangement side reaction.[2]
-
-
Coupling: Add DCC (1.1 eq) at 0°C. Warm to Room Temp (RT) and stir.
-
Monitoring: Watch for white precipitation (DCU).
-
Self-Validation: If the solution turns cloudy within 15 minutes, the coupling is proceeding. If it stays clear, check your reagents.
-
Module 5: Troubleshooting & FAQs
Q1: My yield is low (<40%) using Steglich conditions in THF. Why?
A: You are likely forming the
-
Mechanism: In THF (dielectric constant ~7.5), the O-acylisourea intermediate undergoes an intramolecular
acyl migration faster than the bulky adamantane can be attacked by the alcohol. -
Solution: Switch to DCM . If solubility is an issue, use a DCM/DMF mixture, but increase the DMAP loading to 0.3 eq to outcompete the rearrangement.
Q2: I see a new spot on TLC that isn't my ester or starting material.
A: This is likely the
-
Verification: This byproduct is extremely stable and often runs slightly more polar than the ester.[1] It is "dead" and cannot be converted to the ester.[1]
-
Prevention: Add the DCC slowly at 0°C. Ensure your DMAP is fresh.
Q3: The adamantane acid won't dissolve in DCM.
A: This is common for amino-adamantane derivatives or di-acids.[1][2]
-
Fix: Do not switch to pure DMF or DMSO (workup is difficult). Use a co-solvent system . Dissolve the substrate in the minimum amount of DMF, then dilute with 5 volumes of DCM. The reaction will still proceed, albeit slightly slower.[1][3]
Figure 2: The Mechanism of Failure (Solvent Effect)
Caption: Mechanistic bifurcation in Steglich esterification. Polar solvents favor the red path (byproduct).
References
-
Neises, B., & Steglich, W. (1978).[2][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2] [1][2]
-
Abraham, M. H., et al. (2020).[1][2][6] Descriptors for adamantane and some of its derivatives. Journal of Chromatography A. (Provides solubility parameters).
-
Org. Synth. (1964).[1][2] 1-Adamantanecarboxylic acid.[1][2][7][8] Organic Syntheses, Coll.[1][2][9] Vol. 5, p.20. (Foundational chemistry of adamantane acids).
-
Sheehan, J. C., & Hess, G. P. (1955).[2] A New Method of Forming Peptide Bonds.[1][2] Journal of the American Chemical Society, 77(4), 1067–1068.[10] (Original description of the N-acylurea rearrangement mechanism).
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. DSpace [bradscholars.brad.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
"by-product identification in phenyl 3-adamantanecarboxylate synthesis"
Welcome to the Application Scientist Support Portal. Synthesizing1[1] (also known as phenyl adamantane-1-carboxylate) presents unique steric and mechanistic challenges. The bulky, lipophilic core of 2[2] severely hinders nucleophilic attack, making the esterification highly prone to competing by-product pathways. This guide provides self-validating protocols, diagnostic workflows, and mechanistic troubleshooting to ensure high-yield synthesis.
Diagnostic Workflow
When analyzing your crude reaction mixture, use the following LC-MS diagnostic tree to rapidly identify the dominant side reactions occurring in your flask.
LC-MS diagnostic workflow for by-products in phenyl 3-adamantanecarboxylate synthesis.
Troubleshooting Guides & FAQs
Q: I am using the Steglich esterification method (DCC/DMAP), but my LC-MS shows a massive +130 Da mass shift (m/z 387) relative to the target product. What is this, and how do I prevent it? A: You are observing the formation of an N-acylurea by-product .
-
The Causality: In a standard 3[3], the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. Because phenol is a relatively weak nucleophile and the adamantyl group is sterically demanding, the intermolecular attack by phenol is slow. This kinetic bottleneck allows the O-acylisourea to undergo an intramolecular 4[4] to form a thermodynamically stable, unreactive N-acylurea.
-
The Solution: You must accelerate the acyl transfer. Increase the concentration of DMAP (up to 0.5–1.0 equivalents). As outlined in recent 5[5], DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form an N-acylpyridinium intermediate. This intermediate cannot undergo the rearrangement and reacts efficiently with phenol. Keeping the reaction at 0 °C during activation also suppresses the rearrangement kinetics.
Q: I switched to the acid chloride route (1-adamantanecarbonyl chloride + phenol + Et₃N). My yield is low, and I see a highly non-polar by-product at m/z 343. What went wrong? A: This is 1-adamantanecarboxylic anhydride (C₂₂H₃₀O₃).
-
The Causality: The adamantane core is highly lipophilic, but the acid chloride is extremely sensitive to trace moisture. If your phenol, solvent, or amine base contains water, the acid chloride hydrolyzes back to 1-adamantanecarboxylic acid. This newly formed acid immediately reacts with the remaining unhydrolyzed acid chloride to form the symmetric anhydride.
-
The Solution: Ensure your dichloromethane (DCM) is freshly distilled over calcium hydride, and use strictly anhydrous triethylamine. You can validate the presence of the anhydride in your crude mixture via IR spectroscopy—look for the characteristic double carbonyl stretch at ~1810 cm⁻¹ and 1740 cm⁻¹, which is distinct from the single ester stretch of your target product at ~1750 cm⁻¹.
Q: My final product is contaminated with a fine white powder that won't dissolve in cold solvents. How do I remove it? A: This is N,N'-dicyclohexylurea (DCU) , the stoichiometric by-product of DCC coupling[3].
-
The Causality: DCU is notoriously difficult to remove completely because it exhibits slight solubility in common organic solvents (like DCM and ether) at room temperature.
-
The Solution: Perform a solvent swap. Evaporate the reaction solvent, resuspend the crude mixture in cold hexane or ethyl acetate, and chill to 4 °C for 2 hours. Filter the suspension through a Celite pad. Alternatively, switch your coupling agent to EDC·HCl; its corresponding urea by-product is water-soluble and can be removed via a simple aqueous workup.
Quantitative Data Presentation: By-Product Identification
Use this reference table to cross-examine your analytical data and confirm the identity of your reaction components.
| Compound | Formula | Exact Mass | [M+H]⁺ (m/z) | Diagnostic Analytical Marker | Mitigation Strategy |
| Target Product | C₁₇H₂₀O₂ | 256.15 | 257.15 | IR: ~1750 cm⁻¹ (C=O ester stretch) | N/A |
| N-Acylurea | C₂₄H₃₈N₂O₂ | 386.29 | 387.30 | NMR: Broad multiplets ~1.0-2.0 ppm | Increase DMAP, lower temp |
| Anhydride | C₂₂H₃₀O₃ | 342.22 | 343.23 | IR: Doublet stretch ~1810 & 1740 cm⁻¹ | Strict anhydrous conditions |
| DCU | C₁₃H₂₄N₂O | 224.19 | 225.20 | Visual: Insoluble white precipitate | Cold filtration, solvent swap |
Standardized Experimental Protocols
Protocol A: Modified Steglich Esterification
Recommended for acid-sensitive analogs. This protocol uses a high DMAP loading to outcompete the N-acylurea rearrangement.
-
Self-Validating System: The immediate formation of a cloudy white precipitate (DCU) within 15 minutes of DCC addition visually validates that the initial O-acylisourea activation is successfully occurring.
-
Preparation: Dissolve 1-adamantanecarboxylic acid (1.0 eq, 10 mmol) and phenol (1.1 eq, 11 mmol) in anhydrous DCM (50 mL, 0.2 M) under an argon atmosphere.
-
Catalysis: Add DMAP (0.5 eq, 5 mmol). Critical step: Do not reduce this loading, or the N-acylurea by-product will dominate.
-
Coupling: Cool the reaction flask to 0 °C using an ice bath. Dissolve DCC (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM and add it dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Filter the resulting white DCU precipitate through a pad of Celite. Wash the organic filtrate sequentially with 1M HCl (2 x 25 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid, and brine (25 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Acid Chloride Method
Recommended for maximum yield and scalability, provided the laboratory can maintain strictly anhydrous conditions.
-
Self-Validating System: During the workup phase, the lack of effervescence upon the addition of saturated NaHCO₃ validates the complete consumption and/or aqueous quenching of the highly reactive acid chloride.
-
Preparation: Dissolve phenol (1.0 eq, 10 mmol) and strictly anhydrous triethylamine (1.5 eq, 15 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.
-
Addition: Cool the flask to 0 °C. Slowly add 1-adamantanecarbonyl chloride (1.1 eq, 11 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and stir for 2 hours at room temperature. Monitor completion via TLC (using the disappearance of the phenol spot).
-
Workup: Quench the reaction by adding 20 mL of cold distilled water. Separate the layers. Wash the organic layer with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, 1M HCl (25 mL) to remove the amine base, and brine (25 mL). Dry over anhydrous MgSO₄, filter, and concentrate.
References
-
PubChem. "Phenyl 3-adamantanecarboxylate (CID 37281)". National Center for Biotechnology Information. URL:[Link][1]
-
Organic Syntheses. "1-Adamantanecarboxylic acid". Org. Synth. 1964, 44, 1. URL:[Link][2]
-
The Journal of Organic Chemistry. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification". ACS Publications. URL: [Link][4]
-
Wikipedia. "Steglich esterification". Wikimedia Foundation. URL: [Link][3]
-
Green Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Royal Society of Chemistry. URL: [Link][5]
Sources
- 1. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Validation & Comparative
"validation of 3-Adamantanecarboxylic acid, phenyl ester structure by spectroscopy"
(Commercially listed as: 3-Adamantanecarboxylic acid, phenyl ester) [1][2]
Executive Summary
Phenyl adamantane-1-carboxylate (C₁₇H₂₀O₂) is a critical intermediate in the synthesis of high-performance photoresists and lipophilic pharmaceutical scaffolds.[1][2] Its structural integrity relies on the precise esterification of the adamantane bridgehead carbon.[2]
This guide provides a rigorous, comparative analysis of spectroscopic methods for validating this compound. While commercial catalogs often list it as "3-Adamantanecarboxylic acid, phenyl ester," this text adheres to the standard IUPAC numbering where the bridgehead substituent defines position 1.[2] We compare the efficacy of NMR (Nuclear Magnetic Resonance) , FTIR (Fourier-Transform Infrared Spectroscopy) , and MS (Mass Spectrometry) , demonstrating why a multi-modal approach is required to rule out common impurities like unreacted phenol or isomeric adamantane derivatives.[2]
Part 1: Comparative Analysis of Analytical Techniques
The following table objectively compares the three primary validation methods. For full structural certification, NMR is the non-negotiable gold standard , while IR and MS serve as rapid quality control (QC) tools.[2]
| Feature | 1H / 13C NMR (Gold Standard) | FTIR-ATR (Rapid QC) | GC-MS / HRMS (Identity Confirmation) |
| Primary Utility | Definitive atom connectivity & purity quantification.[1][2] | Verification of functional groups (Ester C=O, C-O). | Molecular weight confirmation & fragmentation analysis.[1][2][3] |
| Specificity | High: Distinguishes 1-substituted vs. 2-substituted isomers.[1][2] | Medium: Confirms ester but cannot easily distinguish isomers.[1][2] | High: Identifies molecular ion and characteristic adamantyl fragments.[1][2] |
| Sample Req. | ~5-10 mg (Soluble in CDCl₃).[1][2] | < 1 mg (Solid state).[1][2] | < 1 µg (Dilute solution).[1][2] |
| Key Limitation | Slower throughput; requires deuterated solvents.[1][2] | Cannot detect non-polar impurities easily; lower resolution. | Hard ionization (EI) may fragment the molecular ion completely.[2] |
| Cost/Run | High.[1][2] | Low. | Medium. |
Part 2: Detailed Experimental Protocols
Protocol A: High-Resolution NMR Spectroscopy (The Validation Core)
Objective: To confirm the ratio of aromatic protons to adamantane cage protons (5:15 integration) and verify the quaternary bridgehead carbon.
Materials:
-
Instrument: 400 MHz or higher NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS internal standard.[1][2]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the ester in CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulate matter exists (adamantane derivatives can crystallize).[2]
-
Acquisition (1H):
-
Acquisition (13C):
-
Processing: Phase correction and baseline correction. Reference TMS to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).[1][2]
Protocol B: FTIR-ATR (Functional Group Verification)
Objective: To confirm the ester linkage and absence of free carboxylic acid (broad -OH) or phenol.[1][2]
Materials:
Step-by-Step Workflow:
-
Clean: Clean the crystal with isopropanol.[1][2] Collect a background spectrum.[1][2]
-
Deposition: Place solid sample on the crystal. Apply pressure using the anvil to ensure contact.[1][2]
-
Scan: Collect 16 scans at 4 cm⁻¹ resolution.
-
Analysis: Look for the "Ester Doublet" effect common in aromatic esters (C=O and C-O stretches).[1][2]
Part 3: Data Interpretation & Reference Values
Nuclear Magnetic Resonance (NMR)
The NMR spectrum must show a distinct separation between the rigid aliphatic cage and the aromatic ring.[2]
1H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
-
Aromatic Region (Phenyl):
7.00 – 7.40 ppm (Multiplet, 5H).[1][2]-
Note: If you see peaks at
6.8 (phenol ortho protons), the sample is hydrolyzed/impure.[2]
-
-
Aliphatic Region (Adamantane):
-
Integration Check: The ratio of Aliphatic (1.7–2.1 ppm) to Aromatic (7.0–7.4 ppm) must be exactly 3:1 (15H : 5H).
13C NMR (100 MHz, CDCl₃) Diagnostic Peaks:
-
Carbonyl (C=O):
176.0 – 176.5 ppm.[1][2] (Characteristic of bridgehead esters; less shielded than alkyl esters).[1][2] -
Aromatic Carbons: Four signals around
121, 125, 129, 150 (ipso) ppm.[1][2] -
Adamantane C1 (Quaternary):
41.0 – 42.0 ppm.[1][2] This peak disappears in DEPT-135, confirming it is quaternary.[1][2] -
Adamantane CH/CH₂: Signals at
28.0 (CH) and 36.5 (CH₂).[1][2]
Infrared Spectroscopy (FTIR)[2][4]
-
C=O Stretch: 1745 – 1755 cm⁻¹.[1][2] (Phenyl esters often appear at slightly higher frequencies than alkyl esters due to conjugation inhibition by the bulky adamantane or specific crystal packing).[2]
-
C-H Stretch:
-
Impurity Flag: A broad peak at 3200–3500 cm⁻¹ indicates unreacted Phenol or Adamantanecarboxylic acid.[1][2]
Mass Spectrometry (EI-MS)[1][2][5][6][7]
-
Base Peak: m/z 135 (Adamantyl cation , C₁₀H₁₅⁺).[1][2] This is the hallmark of adamantane derivatives. The bond between the adamantane cage and the carbonyl carbon is prone to cleavage, or the ester oxygen-carbon bond cleaves to leave the stable tertiary carbocation.[2]
-
Phenol Loss: m/z 94 (Phenol) may be observed if thermal decomposition occurs in the inlet.[2]
Part 4: Validation Workflow Visualization
The following diagram illustrates the logical decision tree for validating the synthesized or purchased compound.
Caption: Logical workflow for the structural validation of adamantane esters, prioritizing impurity detection via IR before definitive NMR assignment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37281, 3-Adamantanecarboxylic acid, phenyl ester.[1][2] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Adamantane-1-carboxylic acid (Precursor Spectra & IR Data). National Institute of Standards and Technology.[1][2][5][6] Retrieved from [Link][2]
Sources
- 1. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-phenyl-1-adamantanecarboxylic acid (C17H20O2) [pubchemlite.lcsb.uni.lu]
- 5. 1-Adamantanecarboxylic acid, 3-methylphenyl ester [webbook.nist.gov]
- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]
Comparative Analysis of Phenyl 3-Adamantanecarboxylate and Clinically Approved Adamantane Derivatives
As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, objective, and data-driven comparative analysis of phenyl 3-adamantanecarboxylate against established adamantane derivatives. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage the adamantane scaffold for novel therapeutic applications.
Introduction: The Adamantane Scaffold in Drug Discovery
The adamantane moiety (tricyclo[3.3.1.13,7]decane) is a highly symmetrical, rigid, and lipophilic hydrocarbon cage. In medicinal chemistry, incorporating an adamantane group is a proven strategy to increase a drug's lipophilicity (LogP), enhance metabolic stability by protecting adjacent functional groups from enzymatic cleavage, and help molecules escape the "flat land" of 2D drug design by introducing a bulky, three-dimensional pharmacophore[1].
While amine-based adamantanes (e.g., amantadine, memantine) have dominated clinical applications for decades, adamantyl ester derivatives —specifically phenyl 3-adamantanecarboxylate (also known by its IUPAC name, phenyl adamantane-1-carboxylate[2])—are emerging as potent scaffolds for anti-inflammatory agents and targeted enzyme inhibitors[3][4].
Nomenclature Note: Due to the Td point group symmetry of the unsubstituted adamantane cage, the bridgehead positions (1, 3, 5, and 7) are equivalent. Therefore, "phenyl 3-adamantanecarboxylate" and "phenyl 1-adamantanecarboxylate" refer to the exact same molecular entity (PubChem CID 37281)[2].
Structural and Physicochemical Profiling
The therapeutic efficacy of adamantane derivatives is heavily dictated by their physicochemical properties. Amine derivatives are basic and often positively charged at physiological pH, allowing them to interact with ion channels. In contrast, ester derivatives like phenyl 3-adamantanecarboxylate are neutral, highly lipophilic, and rely on hydrophobic interactions within protein binding pockets.
Table 1: Physicochemical Comparison of Key Adamantane Derivatives
| Compound | Structural Class | Molecular Weight ( g/mol ) | LogP (Predicted) | TPSA (Ų) | Primary Clinical/Biological Target |
| Phenyl 3-adamantanecarboxylate | Ester | 256.34 | 4.30 | 26.3 | Anti-inflammatory (Protein stabilization) / Protease Inhibitor[2][5] |
| Amantadine | Primary Amine | 151.25 | 2.40 | 26.0 | Viral M2 Proton Channel / Dopamine pathways[6][7] |
| Memantine | Substituted Amine | 179.30 | 3.30 | 26.0 | NMDA Receptor (Uncompetitive Antagonist)[6][8] |
| Vildagliptin | Cyanopyrrolidine | 303.40 | 1.40 | 76.7 | Dipeptidyl Peptidase-4 (DPP-4)[6][9] |
Causality in Design: The esterification of adamantane-1-carboxylic acid with a phenyl group significantly increases the LogP (4.30) compared to amantadine (2.40). This extreme lipophilicity allows phenyl 3-adamantanecarboxylate to deeply penetrate hydrophobic protein pockets, which is the mechanistic basis for its ability to inhibit protein denaturation during inflammatory responses[4].
Divergent Mechanisms of Action
The structural divergence between amine and ester adamantanes dictates entirely different biological pathways.
Caption: Pharmacological divergence of adamantane amine vs. ester derivatives.
Comparative Biological Activity
Recent high-throughput and in silico screening campaigns have quantified the biological activity of adamantyl esters against modern targets. Unlike amantadine, which has lost efficacy against many influenza strains due to M2 channel mutations, adamantyl esters are being explored for broader anti-inflammatory and antiviral applications.
Table 2: Quantitative Biological Activity (IC50 / Inhibition Data)
| Compound | Assay / Target | Activity Metric | Reference |
| Phenyl 3-adamantanecarboxylate | SARS-CoV-2 Mpro (Virtual Screening) | High binding affinity (Predicted Inhibitor) | [5] |
| Adamantyl-based esters (Analogs) | BSA Protein Denaturation (Anti-inflammatory) | ~40-43% inhibition at 250 µg/mL | [4] |
| Amantadine | Influenza A (Wild-type M2 channel) | IC50 ~ 16 µM | [7][8] |
| Memantine | NMDA Receptor | IC50 ~ 1 µM | [6][8] |
Note: Adamantyl esters exhibit anti-inflammatory activity comparable to, and in some cases exceeding, standard NSAIDs like diclofenac sodium in protein denaturation assays[4].
Experimental Methodologies: Synthesis & Validation
To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing phenyl 3-adamantanecarboxylate and evaluating its primary in vitro anti-inflammatory activity.
Protocol A: Synthesis of Phenyl 3-Adamantanecarboxylate
Rationale: Direct Fischer esterification of adamantane-1-carboxylic acid is highly inefficient due to the severe steric bulk of the adamantyl cage. Therefore, conversion to an acyl chloride followed by nucleophilic acyl substitution is the mandatory causal pathway for high yields.
-
Acyl Chloride Formation: Suspend 1-adamantanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0°C under an inert argon atmosphere. Reflux for 2 hours, then evaporate the solvent to yield 1-adamantanecarbonyl chloride.
-
Esterification: Dissolve phenol (1.1 eq) in anhydrous dimethylformamide (DMF) containing potassium carbonate (K₂CO₃, 1.5 eq) or pyridine to act as an acid scavenger.
-
Coupling: Slowly add the 1-adamantanecarbonyl chloride to the phenol solution at 0°C. Stir at room temperature for 12 hours.
-
Purification: Quench with ice water, extract with ethyl acetate, wash with 5% HCl and brine, dry over MgSO₄, and concentrate. Purify via recrystallization (ethanol/water) to yield pure phenyl 3-adamantanecarboxylate.
Protocol B: In Vitro Anti-Inflammatory Validation (Protein Denaturation Assay)
Rationale: Tissue inflammation causes the denaturation of localized proteins. Lipophilic adamantane esters stabilize protein structures by occupying hydrophobic cavities. Measuring the prevention of heat-induced bovine serum albumin (BSA) denaturation provides a reliable, self-validating metric of anti-inflammatory potential[4].
-
Preparation: Prepare a reaction mixture containing 0.2 mL of 1% aqueous BSA and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Dosing: Add 2.0 mL of the synthesized phenyl 3-adamantanecarboxylate dissolved in a minimal volume of DMSO (final concentration 250 µg/mL). Use Diclofenac sodium as a positive control.
-
Incubation & Thermal Stress: Incubate the mixture at 37°C for 15 minutes, followed by thermal stress at 70°C for 5 minutes to induce denaturation.
-
Quantification: After cooling, measure the absorbance (turbidity) at 660 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate percentage inhibition: Inhibition (%) = (Abs_control - Abs_sample) / Abs_control × 100.
Caption: Workflow for the synthesis and in vitro validation of adamantyl esters.
Conclusion
While amine-based adamantanes like amantadine and memantine have cemented their place in antiviral and neuroprotective therapies, ester derivatives like phenyl 3-adamantanecarboxylate represent the next frontier in adamantane-based drug design. By leveraging the extreme lipophilicity of the adamantane cage combined with the aromaticity of the phenyl ring, this compound offers a unique physicochemical profile ideal for stabilizing protein structures (anti-inflammatory applications) and targeting complex viral proteases.
References
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
-
Bentham Science Publishers. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Retrieved from [Link]
-
PubMed / NIH. (2023). Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. Retrieved from[Link]
-
ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
PMC / NIH. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from[Link]
-
MDPI. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from[Link]
-
PubChem / NIH. (2025). 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281. Retrieved from [Link]
-
ResearchGate. (2025). Phytochemical Mining of Potential SARS-CoV-2 Main Protease Inhibitors from Blumea balsamifera (L.) DC. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Biological Activities of Adamantane Esters and Amides
Executive Summary
The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has become a cornerstone in medicinal chemistry, significantly enhancing the therapeutic potential of a wide range of drug candidates.[1][2] Its unique three-dimensional structure not only provides a robust anchor for interacting with biological targets but also favorably influences the pharmacokinetic properties of parent molecules, such as increased metabolic stability and improved membrane permeability.[1][2][3] This guide provides a detailed comparative analysis of the biological activities of two key classes of adamantane derivatives: esters and amides. By examining their performance in antiviral, anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of next-generation adamantane-based therapeutics.
Introduction: The Adamantane Advantage in Drug Discovery
The introduction of an adamantane moiety into a drug molecule can profoundly impact its biological activity and pharmacokinetic profile.[2] The bulky, cage-like structure of adamantane can enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1] This property has been exploited in the development of drugs targeting the central nervous system.[1] Furthermore, the adamantane cage can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[2]
Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[4] Clinically approved drugs such as Amantadine and Rimantadine (antiviral), Memantine (for Alzheimer's disease), and Saxagliptin (antidiabetic) underscore the therapeutic success of incorporating the adamantane scaffold.[1][4] This guide focuses on the comparative biological activities of adamantane esters and amides, two common and synthetically accessible derivatives that have shown significant therapeutic promise.
Comparative Biological Activity: Esters vs. Amides
The choice between an ester and an amide linkage can significantly influence a compound's stability, permeability, and ultimately, its biological efficacy. While amides are generally more stable to hydrolysis, esters can sometimes offer improved permeability.[5] The following sections compare the biological activities of adamantane esters and amides across various therapeutic areas.
Anti-inflammatory Activity
Both adamantane esters and amides have been investigated for their anti-inflammatory properties.
A study on adamantane-containing molecules with different linker bridges, including oxime esters and amides, revealed that their anti-inflammatory activity was dose-dependent.[6] Some of the tested compounds exhibited activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[6] Interestingly, while some oxime esters were found to enhance the inflammatory response, a deacylated amide derivative was identified as the most active compound in the series, suggesting the critical role of the amide linkage in this context.[6]
Conversely, a separate study on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates (esters) demonstrated good anti-inflammatory activities in an albumin denaturation assay, a common method for screening anti-inflammatory drugs.[7]
Table 1: Comparative Anti-inflammatory Activity
| Compound Class | Model/Assay | Key Findings | Reference |
| Adamantane Amides | Phlogistic-induced mouse paw edema | One deacylated amide was the most active, comparable to diclofenac. | [6] |
| Adamantane Esters | Protein (albumin) denaturation assay | Several ester derivatives showed good anti-inflammatory activity. | [7] |
Antimicrobial and Antiviral Activity
Adamantane derivatives have a rich history in antiviral research, with amantadine being a pioneering antiviral drug.[8] Both esters and amides of adamantane have been explored for their potential to combat microbial and viral infections.
Novel adamantane derivatives containing amide linkages have been synthesized and tested for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[4] Several of these amide derivatives showed high antibacterial potential.[4] In another study, nitroheterocyclic aromatic adamantane amides were designed and evaluated for their trypanocidal activity, with structure-activity relationship data highlighting the importance of the amide linker for pharmacological efficacy.[9]
In the realm of antiviral research, adamantane amides have been coupled to peptides, and these conjugates have demonstrated high mu opioid activity and were also examined for their activity against HIV-1.[10] Some of these compounds were found to inhibit syncytia formation, a key step in HIV infection.[10]
While less information is available specifically on the antimicrobial and antiviral activities of adamantane esters in direct comparison to amides, the foundational antiviral activity of aminoadamantanes (the precursors to many amides) is well-established.[11]
Anticancer Activity
The lipophilic nature of the adamantane cage makes it an attractive scaffold for the design of anticancer agents, as it can potentially enhance membrane permeability and interactions with intracellular targets.[8]
While direct comparative studies between adamantane esters and amides in oncology are limited, the general principle of using the adamantane scaffold to improve the anticancer properties of known pharmacophores is a common strategy. The stability of the amide bond can be advantageous in maintaining the structural integrity of the drug until it reaches its target.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and biological evaluation of adamantane esters and amides, based on common laboratory practices.
General Synthesis of Adamantane Amides
A common method for synthesizing adamantane amides involves the coupling of an adamantane carboxylic acid with an appropriate amine using a coupling agent.
Protocol: Amide Synthesis via Carbodiimide Coupling
-
Dissolution: Dissolve 1-adamantanecarboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and an activator, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), to the solution. Stir at room temperature for 30 minutes to form the active ester.
-
Coupling: Add the desired amine (1 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: General Workflow for Adamantane Amide Synthesis
Caption: Workflow for adamantane amide synthesis.
General Synthesis of Adamantane Esters
Adamantane esters are typically synthesized by reacting an adamantane acyl chloride or carboxylic acid with an alcohol.
Protocol: Ester Synthesis via Acyl Chloride
-
Acyl Chloride Formation: Convert 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. This reaction is often performed in an inert solvent like DCM.
-
Esterification: In a separate flask, dissolve the desired alcohol (1 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) in an inert solvent.
-
Reaction: Slowly add the 1-adamantanecarbonyl chloride (1.1 equivalents) to the alcohol solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with a weak acid, a weak base, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
Diagram: General Workflow for Adamantane Ester Synthesis
Caption: Workflow for adamantane ester synthesis.
In Vitro Anti-inflammatory Assay: Protein Denaturation
This assay is used to evaluate the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[7]
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compounds (adamantane esters and amides) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Assay Mixture: In a test tube, mix 0.5 mL of the BSA solution with 0.45 mL of phosphate-buffered saline (PBS, pH 6.3). Add 0.05 mL of the test compound solution at various concentrations. A control group should contain the solvent instead of the test compound.
-
Incubation: Incubate the mixtures at 37 °C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70 °C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Structure-Activity Relationship (SAR) Insights
The biological activity of adamantane derivatives is highly dependent on the nature and position of the substituents on the adamantane core, as well as the linker connecting it to other pharmacophores.
For adamantane amides with trypanocidal activity, studies have shown that the length of the side chain linker and the type of nitroheterocyclic moiety are crucial for activity.[9] In some cases, inverting the amide bond can lead to a loss of activity, emphasizing the importance of the specific orientation of the amide group for target engagement.[12]
The lipophilicity conferred by the adamantane group is a key driver of its biological effects, influencing how the molecule interacts with biological membranes and hydrophobic pockets of proteins.[13] The choice between an ester and an amide can fine-tune this lipophilicity and also affect the hydrogen bonding capacity of the molecule, which is critical for specific receptor interactions.
Diagram: Factors Influencing Biological Activity
Caption: Key structural determinants of biological activity.
Conclusion and Future Directions
Both adamantane esters and amides are valuable scaffolds in drug discovery, each offering a unique set of physicochemical properties that can be leveraged to optimize therapeutic efficacy. The choice between an ester and an amide linkage is a critical design element that can significantly impact a compound's stability, permeability, and biological activity.
While this guide provides a comparative overview based on existing literature, direct head-to-head studies are often lacking. Future research should focus on systematic comparative analyses of adamantane esters and amides within the same biological assays to provide a clearer understanding of their relative advantages and disadvantages. Such studies will be invaluable for guiding the rational design of future adamantane-based drugs with improved therapeutic profiles.
References
- Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
- Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers - Benchchem.
- Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis - Benchchem.
- Anti-inflammatory properties of new adamantane derivatives.
- (PDF)
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci.
- Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH.
- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Deriv
- Synthesis and bioactivity studies of 1-adamantanamine deriv
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
- Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC.
- An Efficient Synthesis of Amides and Esters via Triacyloxyboranes.
- Synthesis and antimicrobial activity of new adamantane deriv
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- 6. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Substituted Adamantane Esters: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Spectroscopic Characterization, Hydrolytic Stability, and Structural Analysis[1]
Executive Summary: The Diamondoid Advantage
In the landscape of drug delivery and protecting group chemistry, Substituted Adamantane Esters occupy a critical niche. Unlike standard alkyl esters (methyl, ethyl) or traditional bulky esters (tert-butyl), adamantane derivatives offer a unique combination of high lipophilicity (logP enhancement) and metabolic stability due to the steric bulk of the diamondoid cage.
This guide provides a technical comparison of 1-adamantyl esters against their primary alternatives (tert-butyl and methyl esters) and isomeric counterparts (2-adamantyl esters). We focus on the spectroscopic "fingerprints" that allow for unambiguous identification and the kinetic data that validates their performance as stable prodrug scaffolds.
Comparative Spectroscopic Analysis
The rigid, symmetrical cage of adamantane imposes distinct shielding effects and vibrational modes. Accurate characterization requires distinguishing these signals from the noise of complex biological matrices or synthetic byproducts.
Nuclear Magnetic Resonance (NMR) Profiling
The adamantane cage typically simplifies the NMR spectrum due to its high symmetry (
Table 1: Comparative Chemical Shifts (
| Feature | 1-Adamantyl Ester (Product) | 2-Adamantyl Ester (Alternative) | tert-Butyl Ester (Alternative) | Diagnostic Note |
| 1-Ad shows 3 distinct signals (CH | ||||
| N/A (Tertiary Carbon) | N/A (Tertiary Carbon) | The | ||
| t-Bu carbonyl is typically more deshielded. | ||||
| N/A | 1-Ad and t-Bu quaternary carbons overlap; requires HSQC to distinguish. | |||
| Symmetry | High ( | Low ( | High ( | 1-Ad gives 4 distinct |
Expert Insight: When characterizing 1-adamantyl esters, look for the "3-peak pattern" in the aliphatic region of the
H NMR: a broad singlet (methine,2.1 ppm), a broad doublet (methylene, 1.9 ppm), and a broad quartet/multiplet (methylene, 1.7 ppm). This is the hallmark of the 1-substituted cage.
Infrared (IR) Spectroscopy
The bulk of the adamantyl group influences the vibrational frequency of the ester carbonyl, though less dramatically than electronic effects.
-
Carbonyl Stretch (
): Typically 1730–1745 cm .-
Comparison:tert-Butyl esters often appear slightly lower (
1725–1735 cm ) due to inductive donation (+I effect) of the methyl groups.
-
-
C-H Stretches: 2850–2920 cm
.-
Diagnostic: The adamantane cage exhibits sharp, intense bands in this region, often more resolved than the broad alkyl bands of linear esters.
-
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the most definitive confirmation of the adamantyl moiety.
Table 2: Fragmentation Patterns (EI, 70 eV)
| Fragment Ion ( | Origin | Structural Significance |
| 135 | The "Smoking Gun": The stable 1-adamantyl tertiary carbocation. Base peak in almost all 1-Ad derivatives. | |
| 136 | Molecular ion of adamantane (rarely seen in esters, but possible if hydrolysis occurs in source). | |
| 93 | Ring opening/fragmentation of the cage. | |
| 79 | Further cage degradation (aromatic-like stability). | |
| 57 | Interference Warning: Characteristic of tert-butyl esters. Absence of 135 confirms t-Bu; presence of 135 confirms Ad. |
Visualizing the Analytical Workflow
The following diagram outlines the logical flow for characterizing a synthesized adamantane ester, ensuring no ambiguity remains between isomers or alternatives.
Caption: Logical decision tree for the spectroscopic validation of adamantane esters vs. tert-butyl alternatives.
Performance Comparison: Hydrolytic Stability
For drug development, the rate of ester hydrolysis determines the pharmacokinetic profile (prodrug activation).
Experimental Data Summary: Recent studies comparing cysteine-modified adamantane prodrugs reveal the superior stability of the adamantyl scaffold compared to linear esters.
Table 3: Hydrolytic Half-Lives (
| Compound Class | pH 1.0 (Simulated Gastric) | pH 7.4 (Plasma) | Performance Verdict |
| Adamantyl Esters | 3.5 – 4.7 hours | 6.2 – 8.5 hours | High Stability: Resists premature hydrolysis; ideal for sustained release. |
| Methyl/Ethyl Esters | < 0.5 hours | 0.2 – 0.6 hours | Low Stability: Rapidly degraded by esterases and acid catalysis. |
| tert-Butyl Esters | > 24 hours | > 24 hours | Excessive Stability: Often too stable for prodrug applications; used as protecting groups. |
Mechanism of Stability: The adamantyl group acts as a "steric umbrella." The sheer size of the cage blocks the approach of water molecules or esterase enzymes to the carbonyl carbon.
-
Methyl Ester:[2] Open attack vector (
-like or tetrahedral intermediate formation is easy). -
Adamantyl Ester:[3][4][5] The cage forces the nucleophile to approach through a narrow steric corridor, significantly raising the activation energy for hydrolysis.
Detailed Experimental Protocols
Synthesis of 1-Adamantyl Benzoate (Representative Protocol)
Note: This protocol uses 1-adamantanol, capitalizing on the stability of the adamantyl cation.
-
Reagents: 1-Adamantanol (1.0 eq), Benzoyl chloride (1.2 eq), Pyridine (1.5 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 1-adamantanol in dry DCM under Argon.
-
Add pyridine and cool to 0°C.
-
Add benzoyl chloride dropwise.
-
Stir at RT for 12 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO
, then Brine. Dry over MgSO .
-
-
Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography for adamantane derivatives due to their high crystallinity.
Spectroscopic Acquisition Parameters
To replicate the data in this guide, ensure your instruments are set to these standards:
-
NMR:
-
Frequency: Minimum 400 MHz (500 MHz preferred for resolving cage multiplets).
-
Solvent: CDCl
(Standard).[4] Use C D if cage peaks overlap with solvent impurities. -
Relaxation Delay (D1): Set to
2.0s.[6][7] Quaternary carbons in the adamantane cage relax slowly; insufficient delay reduces signal intensity.
-
-
Mass Spectrometry:
References
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. [Link]
-
Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. National Institutes of Health (PMC). [Link]
-
1-Adamantanecarboxylic acid. Organic Syntheses. [Link]
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"cross-validation of analytical methods for adamantane compounds"
A Publish Comparison Guide for Researchers & Drug Developers
The "Invisible" Scaffold: Analytical Challenges
Adamantane derivatives (e.g., Amantadine , Memantine , Rimantadine , Saxagliptin ) represent a unique analytical challenge in pharmaceutical development. Their rigid, cage-like diamondoid structure confers lipophilicity and stability but lacks significant chromophores or fluorophores. This "invisibility" renders standard UV-Vis detection (the workhorse of QC labs) ineffective without modification.
The Core Problem: How do you validate the purity or concentration of a drug that doesn't absorb light?
The Solution: Cross-validation using orthogonal techniques. This guide compares the three dominant analytical pillars—Gas Chromatography (GC) , LC-MS/MS , and Derivatization-HPLC —providing experimental protocols to establish a self-validating quality control system.
Comparative Analysis: Method Performance Matrix
The following table synthesizes performance data from bioanalytical validation studies, comparing the four primary approaches for adamantane analysis.
| Feature | LC-MS/MS (Direct) | GC-MS / FID | HPLC-UV (Derivatized) | HPLC-ELSD / CAD |
| Primary Application | Bioanalysis (Plasma/Urine), Trace Impurities | Bulk Drug Purity, Residual Solvents | QC Release Testing, Dissolution Studies | Universal Screening, Lipid/Excipient Analysis |
| Sensitivity (LOD) | High (pg/mL range) | Moderate to High (ng/mL) | Moderate (0.1 - 0.5 µg/mL) | Low to Moderate (µg/mL) |
| Sample Prep | Simple (Protein Precip.) | Simple to Moderate (Extraction) | Complex (Chemical Reaction) | Simple (Dilute & Shoot) |
| Selectivity | Excellent (Mass/Charge) | Excellent (Retention + MS) | Good (Dependent on separation) | Low (Universal detection) |
| Throughput | High (< 5 min/run) | Moderate (10-30 min/run) | Low (Reaction time + Run) | Moderate |
| Cost | High (Instrument + Maintenance) | Moderate | Low (Reagents + Standard HPLC) | Moderate |
| Critical Limitation | Matrix effects (Ion suppression) | Thermal instability of some derivatives | Reaction completeness/stability | Non-linear response (ELSD) |
Method Selection Decision Tree
Use this logic flow to select the appropriate validation method for your specific development phase.
Figure 1: Decision matrix for selecting analytical techniques based on sample matrix and sensitivity requirements.
Deep Dive: Protocols for Cross-Validation
To cross-validate, you must compare a Reference Method (usually highly specific like LC-MS) against a Test Method (like HPLC-UV). Below are the specific protocols to generate the data for this comparison.
Protocol A: LC-MS/MS (The Reference Standard)
Best for: Establishing "True" value in bioanalysis and trace impurity profiling.
Mechanism: Electrospray Ionization (ESI) in positive mode protonates the amine group (
Workflow:
-
Internal Standard (IS): Use Memantine for Amantadine analysis (and vice versa) or deuterated analogs (
-Amantadine). -
Sample Prep: Protein precipitation. Add 50 µL plasma to 150 µL Acetonitrile (containing IS). Vortex 1 min, Centrifuge 10 min at 10,000 rpm. Inject supernatant.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[1]
-
Mobile Phase:
-
Detection: MRM Mode.
-
Amantadine Transition:
(Loss of ). -
Memantine Transition:
.
-
Protocol B: HPLC-UV with Pre-Column Derivatization
Best for: Routine QC labs lacking MS equipment.
Mechanism: The adamantane amine reacts with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a stable carbamate derivative that fluoresces and absorbs UV light (265 nm).
Reagents:
-
Borate Buffer: 0.4 M, pH 9.2 (Critical for reaction efficiency).
-
FMOC-Cl Solution: 5 mM in Acetonitrile.
-
Quenching Agent: Tyramine or Glycine (to remove excess FMOC-Cl).
Step-by-Step Workflow:
Figure 2: Pre-column derivatization workflow using FMOC-Cl for UV detection.
Experimental Procedure:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 100 µL FMOC-Cl reagent. Vortex immediately.
-
Incubate at ambient temperature for 5 minutes.
-
Add 50 µL Tyramine solution (to react with excess FMOC-Cl and prevent column overload).
-
Inject onto C18 HPLC column. Detect at UV 265 nm or Fluorescence (Ex 260 / Em 310 nm) .
Cross-Validation: Statistical Framework
To validate the HPLC-UV method against the LC-MS reference, do not rely solely on correlation coefficients (
Experiment: Analyze 20 samples (spanning the concentration range) using both Method A (LC-MS) and Method B (HPLC-UV).
Data Treatment:
-
Calculate Differences:
. -
Calculate Means:
. -
Plot: Y-axis =
(Difference), X-axis = (Mean). -
Limits of Agreement (LoA): Calculate Mean Difference
.
Acceptance Criteria:
-
Accuracy: The mean difference (bias) should be
. -
Precision: 95% of data points must fall within the LoA.
-
Linearity: Plotting Method A vs. Method B should yield a slope of
.
Expert Insights & Troubleshooting
1. The "Ghost" Peak in GC-MS: Adamantane amines are basic and sticky. They often adsorb to active silanol sites in GC liners, causing peak tailing or complete loss of sensitivity.[6]
-
Fix: Use deactivated inlet liners (wool-free) and Rtx-5 Amine or equivalent base-deactivated columns. Derivatization (e.g., with trifluoroacetic anhydride) improves peak shape but adds a step.
2. FMOC-Cl Hydrolysis: FMOC-Cl is moisture sensitive. If your derivative peak area decreases or variability increases:
-
Fix: Prepare FMOC-Cl fresh daily in dry Acetonitrile. Ensure the borate buffer pH is strictly 9.0–9.5; lower pH slows the reaction, higher pH hydrolyzes the reagent too fast.
3. Internal Standard Selection: For LC-MS, Memantine is a common IS for Amantadine, but they can compete for ionization (cross-talk) if not chromatographically separated.
-
Fix: Ensure baseline separation between Analyte and IS, or use a deuterated analog (
-Amantadine) which co-elutes but has a distinct mass.
References
-
BenchChem. (2025).[2][3][6] Application Notes and Protocols for the Derivatization of Amantadine Hydrochloride for Analysis.
-
MDPI. (2026). Development and Validation of a UPLC-MS/MS Method for the Quantification of Amantadine in Rat Plasma.
-
TSI Journals. (n.d.). A Pre-Column Derivatization Technique for the Development and Validation of a HPLC-UV Method for the Determination of Amantadine.
-
ThermoFisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?
-
Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine.
-
NIH PubMed. (2014). Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to In Vitro Assay Validation for Novel Adamantane Derivatives
Introduction
Adamantane and its derivatives represent a cornerstone in the history of antiviral therapy, with amantadine and rimantadine being landmark drugs against influenza A.[1] Their primary mechanism involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[2][3] However, the therapeutic landscape is evolving. The emergence of resistant viral strains and the discovery of broader biological activities have propelled the development of novel adamantane derivatives.[4][5] These new chemical entities are being explored not only for their potential against a wider range of viruses, including coronaviruses, but also for applications in neurodegenerative diseases and oncology.[4][6][7]
This guide provides a systematic, in-depth framework for the in vitro validation of these novel adamantane compounds. It is designed for researchers, scientists, and drug development professionals who require a robust, logical, and scientifically sound approach to preclinical evaluation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each step provides a clear, interpretable, and trustworthy piece of the puzzle. Our focus is on building a self-validating experimental workflow, from initial toxicity screening to elucidating the specific mechanism of action, thereby establishing a solid foundation for further drug development.
Chapter 1: The Foundational Principle - The Selectivity Index (SI)
Before embarking on any specific efficacy testing, the most critical parameter to define is the Selectivity Index (SI) . The SI is the quantitative measure of a compound's therapeutic window—the ratio between its toxicity to host cells and its effectiveness against the target virus.[8] It is calculated as:
SI = CC50 / EC50
Where:
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells.[9]
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication or activity by 50%.[9]
A high SI value is paramount; it indicates that the compound is effective against the virus at concentrations far below those that would harm the host cells, suggesting a favorable safety profile.[8] All subsequent assays are interpreted through the lens of this fundamental principle.
Methodology: Cell-Free M2 Proton Conductance Assay
A modern and direct method to confirm M2 channel inhibition involves using virus-like particles (VLPs) that express the M2 protein. This cell-free system avoids confounders from other cellular ion channels. [10]
-
VLP Preparation: Generate VLPs that incorporate the influenza M2 protein into their lipid bilayer. As a control, generate "Null-VLPs" without the M2 channel. [10]2. Assay Setup: Load the VLPs with a pH-sensitive fluorescent dye.
-
pH Challenge: Rapidly decrease the external pH of the VLP suspension, creating a proton gradient.
-
Measurement: In M2-VLPs, protons will flow into the particle, changing the internal pH and causing a change in fluorescence. This flux should be absent in Null-VLPs.
-
Inhibition: Pre-incubate the M2-VLPs with various concentrations of the novel adamantane derivative. An effective M2 inhibitor will abrogate or reduce the fluorescence change upon the pH challenge. [10]6. Data Analysis: The IC50 for M2 channel inhibition can be calculated by plotting the percentage of inhibition of proton flux against the compound concentration. This provides direct evidence of target engagement.
Scenario B: Targeting Influenza Neuraminidase (NA)
While less common for adamantanes, a novel derivative could be designed to inhibit neuraminidase, the enzyme responsible for cleaving sialic acid and releasing newly formed virions from the host cell. [11] Methodology: Fluorescence-Based Neuraminidase Inhibition Assay
This is a standard biochemical assay to measure direct inhibition of NA enzymatic activity. [3][12]
-
Reagents: Use a recombinant influenza neuraminidase enzyme and a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). [11]2. Assay Setup: In a 96-well black plate, incubate the NA enzyme with serial dilutions of the novel adamantane derivative for 30 minutes.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to start the reaction. Incubate for 60 minutes at 37°C.
-
Measurement: If NA is active, it will cleave MUNANA, releasing a fluorescent product. Stop the reaction and read the fluorescence (Excitation: ~355 nm, Emission: ~460 nm). [3][12]5. Data Analysis: Calculate the percentage of NA inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value via non-linear regression.
Chapter 5: Assay Validation and Good In Vitro Method Practices (GIVIMP)
Rationale: For the generated data to be considered reliable, robust, and reproducible, the assays themselves must be validated. Adherence to established standards, such as the OECD's Guidance Document on Good In Vitro Method Practices (GIVIMP), ensures confidence in the results and facilitates regulatory acceptance. [13][14]
Key Validation Parameters
| Parameter | Definition & Assessment |
| Specificity | The ability of the assay to measure the intended analyte. Assessed by using negative controls (e.g., Null-VLPs, heat-inactivated virus) that should not produce a signal. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spiking samples with a known amount of a reference standard (e.g., amantadine) and measuring the recovery. |
| Precision | The degree of agreement among individual test results. Assessed by measuring repeatability (intra-assay precision) and intermediate precision (inter-assay precision on different days). |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Assessed by testing serial dilutions of a sample and ensuring the response is linear. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). Assessed by slightly altering conditions and observing the impact on results. |
The Indispensable Role of Controls
A well-designed experiment is a self-validating one. The inclusion of comprehensive controls is non-negotiable for data integrity.
Conclusion
The in vitro validation of novel adamantane derivatives is a multi-faceted process that demands a logical, stepwise progression from broad characterization to specific mechanistic inquiry. By first establishing the therapeutic window through a robust determination of the Selectivity Index, researchers can confidently screen and prioritize compounds. Subsequent efficacy testing with gold-standard methods like the plaque reduction assay confirms antiviral potential, while hypothesis-driven mechanistic studies provide crucial insights into how a compound achieves its effect.
Underpinning this entire framework is a commitment to scientific integrity through rigorous assay validation and the diligent use of controls. This comprehensive approach not only ensures the generation of high-quality, trustworthy data but also accelerates the journey of a promising novel adamantane derivative from the laboratory bench to potential clinical application. The ongoing exploration of these versatile scaffolds holds significant promise, and a disciplined validation strategy is the key to unlocking their full therapeutic potential.
References
- Vertex AI Search. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
- NIH. (2021, November 20). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC.
- Vertex AI Search. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound.
- MDPI. (2020, September 1). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.
- NIH. (2017, April 15). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Rimantadine Hydrochloride?
- eScholarship. (2022, October 28). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection.
- Vertex AI Search. Enzyme linked immunosorbent assay for viral identification Principle: The required materials:.
- ResearchGate. (2014, March 28). What are the best in vivo cell viability assays for virus work?
- OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
- NIH. In vitro methods for testing antiviral drugs - PMC.
- Benchchem. Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis.
- Benchchem. Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design.
- Journal of Virology. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors.
- PubMed. How to overcome resistance of influenza A viruses against adamantane derivatives.
- Benchchem. Epervudine's Selectivity Index: A Comparative Analysis with Other Antiviral Agents.
- IZSVe. Influenza - Neuraminidase Inhibition Test.
- Benchchem. Neuraminidase-IN-9 experimental protocol for cell culture.
- R&D Systems. Cell Viability/Growth Assays and Reagents.
- Thermo Fisher Scientific - US. CyQUANT XTT and MTT Assays for Cell Viability.
- NIH. (2024, April 1). Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC.
- Abcam. Introduction to XTT assays for cell-viability assessment.
- ResearchGate. Cytotoxicity, antiviral activity and selectivity index a a Selectivity... | Download Scientific Diagram.
- OECD. Guidelines for the Testing of Chemicals.
- Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- ResearchGate. Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses.
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- 5. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking the Synthetic Efficiency of Advanced Esterification Methods in Drug Development
Esterification is a cornerstone transformation in pharmaceutical synthesis, essential for prodrug formulation, macrolide antibiotic synthesis, and lipophilic modification. However, the classical Fischer esterification—relying on thermodynamic equilibrium and harsh acidic conditions—is often incompatible with the complex, polyfunctional, and acid-labile intermediates encountered in modern drug development[1].
Consequently, synthetic chemists must benchmark and select advanced esterification protocols that offer kinetic control, mild conditions, and high chemoselectivity. This guide objectively evaluates the performance, mechanistic causality, and synthetic efficiency of the three premier modern esterification techniques: the Steglich , Yamaguchi , and Mitsunobu reactions.
Mechanistic Benchmarking & Causality
Choosing the correct esterification method is not a matter of preference, but of mechanistic necessity. Understanding the causality behind each reaction's activation pathway ensures optimal yield and stereochemical fidelity.
Steglich Esterification (DCC/DMAP)
Mechanism & Causality: The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate a carboxylic acid into an O-acylisourea intermediate[2]. Because alcohols are relatively weak nucleophiles, 4-dimethylaminopyridine (DMAP) is added as an acyl transfer catalyst. DMAP, being more nucleophilic than the alcohol, attacks the O-acylisourea to form a highly reactive acylpyridinium species. This critical step prevents the undesired intramolecular 1,3-rearrangement of the intermediate into an unreactive N-acylurea[2]. Efficiency Profile: This method is excellent for mild, room-temperature couplings and sterically hindered substrates (e.g., tert-butyl esters)[2]. However, its atom economy is poor due to the stoichiometric generation of N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously difficult to clear during purification[2].
Yamaguchi Esterification (TCBC/DMAP)
Mechanism & Causality: This method employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the aliphatic carboxylic acid[3]. The extreme steric bulk of the trichlorophenyl ring directs the subsequent DMAP attack exclusively to the aliphatic carbonyl, generating the active acylpyridinium intermediate[3]. Efficiency Profile: The Yamaguchi protocol is the gold standard for macrolactonization and highly functionalized esters[3]. It drives high yields and regioselectivity, avoiding the epimerization of stereocenters often seen in harsher activation methods[4].
Mitsunobu Esterification (DEAD/PPh3)
Mechanism & Causality: Unlike the Steglich and Yamaguchi methods which activate the carboxylic acid, the Mitsunobu reaction activates the alcohol. Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) convert the alcohol's hydroxyl group into a superior leaving group[5]. The carboxylate nucleophile then displaces it via a classic SN2 mechanism[6]. Efficiency Profile: The defining feature of the Mitsunobu esterification is the clean inversion of stereochemistry at the carbinol carbon[5]. It is indispensable when the spatial configuration of a secondary chiral alcohol must be inverted during ester formation[7].
Method Selection Workflow
Decision matrix for selecting optimal esterification methods based on substrate properties.
Comparative Performance Metrics
| Metric | Fischer Esterification | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Esterification |
| Primary Reagents | H₂SO₄ (cat.), Heat | DCC, DMAP (cat.) | TCBC, TEA, DMAP | DEAD, PPh₃ |
| Activation Target | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid | Alcohol |
| Reaction Conditions | Harsh, High Heat | Mild, Room Temp | Mild to Reflux | Mild, 0 °C to Room Temp |
| Stereochemical Outcome | Retention | Retention | Retention | Inversion (SN2) |
| Key Application | Simple, robust esters | Acid-labile substrates | Macrolactonization | Stereocenter inversion |
| Atom Economy / Waste | High (H₂O byproduct) | Low (DCU byproduct) | Moderate (Amine salts) | Low (Hydrazine & Phosphine oxide) |
Self-Validating Experimental Protocols
E-E-A-T Note: The following protocols are designed as self-validating systems. In-process controls (e.g., byproduct precipitation, high-dilution kinetics) serve as visual and analytical checkpoints to ensure mechanistic fidelity.
Protocol 1: Steglich Esterification (Synthesis of a Sterically Hindered Ester)
Objective: Couple an acid-labile carboxylic acid with tert-butanol. Causality Checkpoint: The precipitation of DCU serves as a stoichiometric indicator of reaction progression.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: DCM is non-nucleophilic and solubilizes the starting materials, while anhydrous conditions prevent premature hydrolysis of the O-acylisourea intermediate[2].
-
Catalysis: Add DMAP (0.1 equiv). Rationale: Sub-stoichiometric DMAP is sufficient to outcompete the dead-end 1,3-rearrangement pathway[2].
-
Coupling: Cool the mixture to 0 °C and add DCC (1.1 equiv) dropwise as a solution in DCM. Rationale: Cooling mitigates the exothermic activation step and prevents thermal degradation of sensitive substrates.
-
Validation & Completion: Allow the reaction to warm to room temperature. Monitor via TLC. The formation of a white, insoluble precipitate (DCU) visually validates that the activation and transfer cascade is occurring[2].
-
Workup: Filter the suspension through a Celite pad to remove the bulk of the DCU. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Protocol 2: Yamaguchi Macrolactonization
Objective: Intramolecular cyclization of a seco-acid to form a macrolide. Causality Checkpoint: High-dilution conditions mathematically favor intramolecular cyclization over intermolecular oligomerization.
-
Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF. Add triethylamine (TEA, 2.0 equiv) followed by TCBC (1.2 equiv) at 0 °C. Stir for 1-2 hours. Rationale: TEA deprotonates the acid, facilitating rapid nucleophilic attack on TCBC to form the sterically hindered mixed anhydride[3].
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove THF, then suspend the residue in anhydrous toluene. Filter off the TEA·HCl salts. Rationale: Removing hydrochloride salts prevents competitive nucleophilic interference during the cyclization phase.
-
High-Dilution Cyclization: Add the toluene solution dropwise over 10 hours (via syringe pump) to a refluxing solution of DMAP (5.0 equiv) in large volumes of toluene (maintaining a substrate concentration of <0.005 M). Rationale: The extreme dilution isolates individual molecules, ensuring the hydroxyl group attacks its own activated carbonyl rather than a neighboring molecule's[3].
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, and purify via silica gel chromatography.
Conclusion
Selecting the optimal esterification method requires balancing kinetic efficiency, stereochemical demands, and byproduct management. The Steglich method provides unparalleled mildness for standard couplings[2], the Yamaguchi protocol remains unmatched for complex macrolactonizations[4], and the Mitsunobu reaction uniquely enables stereochemical inversion[5]. By aligning substrate properties with the mechanistic causality of these methods, drug development professionals can streamline synthetic routes and maximize overall yield.
References
-
Master Organic Chemistry. "Mitsunobu Reaction." Available at:[Link][7]
-
Wikipedia. "Yamaguchi esterification." Available at:[Link][3]
-
Organic Chemistry Portal. "Mitsunobu Reaction." Available at:[Link][5]
-
National Center for Biotechnology Information (PMC). "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Available at:[Link][4]
-
RSC Advances. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Available at:[Link][2]
-
MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." Available at:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Personal protective equipment for handling 3-Adamantanecarboxylic acid, phenyl ester
[1][2]
Disposal & Environmental Stewardship
Do NOT dispose of down the drain. The adamantane cage is highly stable and persistent in the environment.
-
Segregation: Segregate as "Solid Organic Waste" or "Liquid Organic Waste (Halogenated/Non-Halogenated)" depending on the solvent.[1]
-
Labeling: Explicitly label the waste container with "Contains Phenol Esters – Potential Hydrolysis Hazard." This alerts waste management personnel to the corrosive potential.[1]
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid low-grade plastics if the compound is dissolved in aggressive solvents like DCM.[1]
References
-
PubChem. (2025).[1] 3-Adamantanecarboxylic acid, phenyl ester (Compound Summary).[1] National Library of Medicine.[1] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6][7] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1] United States Department of Labor.[1] [Link]
Sources
- 1. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdc.gov [cdc.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. ehs.utexas.edu [ehs.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
